chemical structure and properties of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3,3-Dimethyl-5-oxomorpholine-2-carboxylic Acid in Drug Discovery Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich, c...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3,3-Dimethyl-5-oxomorpholine-2-carboxylic Acid in Drug Discovery
Executive Summary
The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a defining paradigm in modern medicinal chemistry[1]. Among these advanced building blocks, 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (CAS: 2092799-26-1) stands out as a highly specialized peptidomimetic core[2]. By integrating a lactam moiety (5-oxo) with a sterically demanding gem-dimethyl group, this molecule offers profound advantages in metabolic stability, blood-brain barrier (BBB) penetration, and target binding affinity. This guide provides an in-depth mechanistic analysis and field-proven protocols for deploying this building block in hit-to-lead optimization.
Structural and Physicochemical Profiling
Understanding the quantitative parameters of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The high fraction of sp3 carbons (Fsp3) ensures a highly three-dimensional spatial arrangement[1].
Confirms the 5-oxo lactam and 3,3-dimethyl substitution.
H-Bond Donors
2 (NH, OH)
Facilitates critical interactions within target binding pockets.
H-Bond Acceptors
4 (O, O, O, O)
Enhances aqueous solubility.
Fsp3 (Fraction sp3)
0.71 (5 of 7 carbons)
High 3D character reduces off-target promiscuity.
Mechanistic Advantages: The Thorpe-Ingold Effect and Metabolic Shielding
From a mechanistic standpoint, the value of this scaffold lies in the causality between its structural features and its resulting pharmacological profile.
The Thorpe-Ingold (Gem-Dimethyl) Effect:
The presence of the 3,3-dimethyl group induces severe [3]. This steric crowding compresses the internal bond angle (θ) of the morpholine ring[4]. Consequently, the adjacent C2-carboxylic acid is forced into a highly pre-organized, pseudo-axial or pseudo-equatorial conformation. When this building block is incorporated into a drug candidate, this pre-organization drastically reduces the entropic penalty typically incurred during protein-ligand binding, often resulting in a logarithmic increase in target affinity.
Metabolic Shielding and CNS Penetration:
Standard morpholines are highly susceptible to cytochrome P450-mediated oxidative metabolism at the carbons adjacent to the heteroatoms. The 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid scaffold addresses this through two synergistic mechanisms:
Lactam Stabilization: The 5-oxo group reduces the basicity (pKa) of the morpholine nitrogen. Lowering the pKa is a proven strategy to enhance passive diffusion across the Blood-Brain Barrier (BBB) and mitigate hERG-related cardiotoxicity[5].
Steric Blocking: The gem-dimethyl group completely shields the C3 position from oxidative attack.
These properties make morpholine-3-one derivatives highly sought after in neurodegenerative disease research, recently utilized in the development of highly selective [6],[7].
Logical framework of structural features driving pharmacological utility.
Experimental Workflows: Overcoming Steric Hindrance in Amide Coupling
In our experience as application scientists, the failure rate of incorporating sp3-rich, sterically encumbered building blocks often stems from a lack of mechanistic appreciation for their local steric environments. The bulky gem-dimethyl group at C3 creates severe steric hindrance around the adjacent C2-carboxylic acid. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) will yield poor conversion rates.
Causality of Reagent Selection: We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The HOAt leaving group generated by HATU is highly reactive and less sterically demanding than HOBt, allowing it to form an active ester that can be successfully attacked by an incoming amine despite the adjacent methyl shield.
Self-Validating Protocol for Sterically Hindered Amide Coupling:
To ensure trustworthiness, this protocol includes a built-in quality control step (Step 3) to validate active ester formation prior to amine addition.
Reagent Preparation: Dissolve 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Note: Trace water will hydrolyze the highly reactive HOAt ester; strict anhydrous conditions are mandatory.
Pre-Activation: Add HATU (1.2 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0°C. Stir for 15 minutes to allow complete formation of the active ester.
System Validation (QC Step): Extract a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol. Analyze via LC-MS. Validation metric: The presence of the corresponding methyl ester mass confirms successful activation of the sterically hindered C2-carboxyl group. Do not proceed until >95% activation is confirmed.
Amine Coupling: Add the target primary or secondary amine (1.1 eq). Remove the ice bath and heat the reaction to 40°C. The elevated temperature provides the necessary kinetic energy to overcome the steric repulsion of the gem-dimethyl group. Stir for 12–24 hours.
Quench & Purification: Quench with saturated aqueous NH₄Cl to remove DMF and excess base. Extract with EtOAc, concentrate, and purify via Reverse-Phase HPLC to isolate the pure peptidomimetic product.
Optimized, self-validating workflow for sterically hindered amide coupling.
References
gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Source: Chemical Reviews (American Chemical Society). URL:[Link]
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Source: PubMed Central (NIH). URL:[Link]
Geminal Repulsion Disrupts Diels–Alder Reactions of Geminally Substituted Cyclopentadienes. Source: PubMed Central (NIH). URL:[Link]
Discovery, synthesis and evaluation of novel reversible monoacylglycerol lipase radioligands bearing a morpholine-3-one scaffold. Source: Nuclear Medicine and Biology (PubMed). URL:[Link]
Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Source: Frontiers in Chemistry. URL:[Link]
Complete NMR Spectral Data and Structural Elucidation of 3,3-Dimethyl-5-oxomorpholine-2-carboxylic Acid
Executive Summary In modern drug discovery, the morpholine scaffold is a privileged structure prized for its favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the morpholine scaffold is a privileged structure prized for its favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. The introduction of a 5-oxo group (forming a lactam) and a 3,3-dimethyl substitution pattern yields 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (CAS: 2092799-26-1)[1]. This specific substitution restricts the conformational flexibility of the ring, shields the C-3 position from oxidative metabolism, and provides a rigid vector for the C-2 carboxylic acid.
As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating guide to the Nuclear Magnetic Resonance (NMR) spectral elucidation of this complex sp³-rich scaffold. The protocols and data interpretations herein focus on the causality behind experimental choices, ensuring that researchers can confidently verify the relative stereochemistry and structural integrity of this critical building block.
Structural Dynamics & Conformational Causality
Before acquiring NMR data, one must understand the 3D spatial reality of the molecule. Morpholin-3-one derivatives do not adopt a perfect chair conformation. The partial double-bond character of the lactam amide bond (N4–C5=O) enforces local planarity across N-4, C-5, C-6, and C-3[2].
Consequently, the ring adopts a puckered, half-chair or distorted chair conformation. The bulky 3,3-dimethyl groups dictate the thermodynamic preference of the C-2 substituent. To minimize severe 1,3-diaxial steric clashes with the axial methyl group at C-3, the C-2 carboxylic acid strongly prefers the equatorial position. This forces the C-2 proton into an axial orientation, a geometric reality that directly governs the NOESY correlations observed during spectral analysis.
Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system where instrument calibration is tied directly to the specific sample matrix.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid in 600 µL of deuterated dimethyl sulfoxide (DMSO-
d6
).
Causality: DMSO-
d6
is selected over CDCl₃ because its strong hydrogen-bonding capacity disrupts intermolecular dimers of the carboxylic acid and lactam, resulting in sharper peaks. Furthermore, it shifts exchangeable protons (COOH, NH) downfield (>8.0 ppm), preventing signal overlap with the critical aliphatic ring protons[3].
Probe Optimization (ATMA): Insert the sample into a 500 MHz NMR spectrometer equipped with a CryoProbe. Perform Automated Tuning and Matching (ATMA) for both ¹H and ¹³C nuclei.
Causality: The high dielectric constant of DMSO alters the impedance of the probe coil. Re-matching ensures maximum RF power transfer and optimal signal-to-noise (S/N) ratio.
Gradient Shimming (TopShim): Execute a 3D gradient shimming protocol.
Causality: A perfectly homogeneous magnetic field is mandatory to resolve the fine J-coupling of the diastereotopic C-6 methylene protons, which can easily blur into a broad singlet under poor shim conditions.
Data Acquisition:
¹H NMR: 16 scans, relaxation delay (
D1
) of 2.0 s, 64k data points.
¹³C{¹H} NMR: 1024 scans,
D1
of 2.0 s, WALTZ-16 decoupling.
2D NMR: Acquire COSY, HSQC, HMBC, and NOESY (mixing time = 500 ms).
Caption: Step-by-step NMR spectral acquisition and structural elucidation workflow.
Complete NMR Spectral Data
The quantitative data has been synthesized into structured tables. The assignments are derived from the predictable electronic environments of the morpholin-3-one core and validated by 2D correlations[3],[2].
Lactam carbonyl; typical shift for morpholin-3-ones.
C-2
78.6
CH
Highly deshielded sp³ carbon due to dual attachment to O-1 and COOH.
C-6
66.4
CH₂
Methylene carbon adjacent to ether oxygen and lactam.
C-3
56.8
C (Quaternary)
Aliphatic quaternary carbon adjacent to nitrogen.
3-CH₃ (ax)
25.2
CH₃
Axial methyl carbon.
3-CH₃ (eq)
21.5
CH₃
Equatorial methyl carbon.
2D NMR and Stereochemical Elucidation
To ensure the structural assignment is a closed, self-validating loop, 2D NMR is employed to map the connectivity and the 3D spatial arrangement.
Connectivity via HMBC
Heteronuclear Multiple Bond Correlation (HMBC) confirms the carbon skeleton by showing 2-bond and 3-bond ¹H-¹³C couplings:
The H-2 proton (δ 4.18) shows strong 3-bond correlations to the COOH carbon (δ 171.4) and the C-3 quaternary carbon (δ 56.8) , confirming the regiochemistry of the carboxylic acid.
The H-6 protons (δ 4.12, 3.98) show 2-bond correlations to the C-5 lactam (δ 167.2) and a crucial 3-bond correlation across the ether oxygen to C-2 (δ 78.6) , closing the morpholine ring assignment.
Stereochemical Mapping via NOESY
Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive tool for assigning the relative stereochemistry of the diastereotopic methyl groups at C-3[2].
The Causality of the NOE: Because the C-2 carboxylic acid occupies the equatorial position, the H-2 proton is rigidly held in the axial position.
Through-space NOE transfer occurs strongly between protons that are co-axial and on the same face of the ring (1,3-diaxial relationship).
Therefore, the methyl singlet at δ 1.35 shows a strong NOESY cross-peak with H-2 (δ 4.18) , definitively identifying it as the axial methyl group . The singlet at δ 1.18 shows no such correlation, confirming it as the equatorial methyl.
Caption: Key HMBC (red) and NOESY (yellow dashed) correlations for 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid.
References
Vertex Pharmaceuticals Incorporated. "WO2025096453A1 - Compounds for the treatment of kidney disease - Google Patents", google.com.
"Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids - Comptes Rendus de l'Académie des Sciences", academie-sciences.fr.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (CAS 2092799-26-1)[1]. Designed for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (CAS 2092799-26-1)[1]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical listings to explain the causal mechanisms behind ion formation under electrospray ionization (ESI) conditions. By dissecting the molecule's structural components—a lactam, a cyclic ether, a gem-dimethyl group, and an α-amino acid-like moiety—we can predict its behavior under collision-induced dissociation (CID). This guide outlines detailed experimental protocols for robust data acquisition and presents the predicted fragmentation pathways in both positive and negative ion modes, supported by mechanistic diagrams. The insights provided herein serve as a foundational resource for the structural elucidation, metabolite identification, and quality control of this and structurally related compounds.
Introduction: The Structural Challenge
3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is a polysubstituted heterocyclic compound featuring a rigid morpholine scaffold. Such structures are of increasing interest in medicinal chemistry as constrained peptidomimetics and synthetic intermediates[2]. Accurate structural characterization is paramount for its application, and mass spectrometry stands as the definitive tool for this purpose.
The molecule's unique combination of functional groups presents a fascinating case for mass spectrometric analysis. The lactam ring, the ether linkage, the sterically influential gem-dimethyl group, and the carboxylic acid all serve as potential sites for charge localization and fragmentation initiation. Understanding how these groups interact and direct bond cleavage under energetic conditions is key to interpreting the resulting mass spectra. This guide employs a first-principles approach, leveraging established fragmentation rules for analogous structures to construct a reliable predictive model for its behavior in a tandem mass spectrometer.
Core Principles of Fragmentation for This Moiety
The fragmentation of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is governed by the fundamental principles of gas-phase ion chemistry. The initial ionization via ESI, a soft ionization technique, is expected to produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation[3][4]. Subsequent activation via CID provides the internal energy necessary to induce bond cleavages[5]. The most probable fragmentation pathways are dictated by the formation of the most stable products (both charged ions and neutral losses).
Charge-Site vs. Radical-Site Initiation: In ESI-MS/MS, fragmentation is typically initiated at the site of the charge (a proton or the lack thereof)[5]. The most basic site will likely be protonated in positive mode, while the most acidic proton will be lost in negative mode.
Alpha (α) Cleavage: This is a dominant mechanism for ethers and amines. The bond adjacent to the heteroatom (the alpha-bond) cleaves, driven by the stabilization of the resulting positive charge by the heteroatom's lone pair of electrons[6][7].
Lactam Ring Cleavage: Lactam rings are known to undergo characteristic cleavages, often involving the scission of the amide bond and adjacent bonds to produce diagnostic fragment ions[8][9].
Carboxylic Acid Fragmentation: In positive ion mode, α-amino acids commonly lose water (18 Da) and/or formic acid (46 Da)[10][11]. In negative ion mode, the most characteristic fragmentation is the loss of carbon dioxide (44 Da) from the deprotonated carboxylate group.
Influence of the Gem-Dimethyl Group: The presence of a quaternary carbon substituted with two methyl groups creates a sterically hindered environment and a site prone to forming a stable tertiary carbocation upon fragmentation. The loss of a methyl radical (15 Da) is a common pathway for such structures[12].
Predicted Fragmentation Pathways
Based on the principles above, we can propose several high-probability fragmentation pathways for 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (Molecular Weight: 173.17 g/mol )[1].
Positive Ion Mode ([M+H]⁺, m/z 174.08)
In positive mode, protonation is expected to occur on the lactam carbonyl oxygen, which is generally more basic than the carboxylic acid carbonyl.
Pathway A: Sequential Losses from the Carboxylic Acid Moiety
This pathway is characteristic of α-amino acids. The initial loss of water is followed by the loss of carbon monoxide.
Caption: Predicted fragmentation of the carboxylic acid group in positive ion mode.
Pathway B: Ring Cleavage Initiated by the Gem-Dimethyl Group
The stability of the tertiary carbocation drives this pathway. Alpha-cleavage between C2 and C3 results in the loss of the carboxylic acid and one methyl group, but a more likely scenario involves ring opening followed by rearrangement. A key fragmentation is the loss of a methyl radical.
An In-Depth Technical Guide to the Structural Elucidation of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
Foreword for the Researcher This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the structural characteristics of 3,3-dimethyl-5-oxomorpho...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword for the Researcher
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the structural characteristics of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid. As of the latest literature and database reviews, a definitive, experimentally determined crystal structure for this specific molecule has not been deposited in public repositories such as the Cambridge Structural Database (CSD).[1][2][3][4] The absence of such data presents both a challenge and an opportunity. This guide is structured to address this gap by providing a dual perspective: first, by outlining the theoretical and computational methodologies for predicting the molecule's three-dimensional conformation, and second, by detailing a robust experimental workflow for obtaining and analyzing its crystal structure via single-crystal X-ray diffraction.
The morpholine scaffold is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide is therefore intended to be a practical resource, blending established theoretical principles with field-proven experimental protocols.
Part 1: The Molecule of Interest: Physicochemical Properties
Before delving into its three-dimensional structure, it is essential to establish the fundamental properties of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid.
In the absence of experimental data, computational chemistry provides powerful tools to predict the most stable 3D conformation of a molecule.[6] For a substituted morpholine ring system like the one , Density Functional Theory (DFT) is a particularly suitable method for obtaining reliable geometric parameters.[7][8]
The morpholine ring is known to predominantly adopt a chair conformation.[7] For 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, the key conformational questions revolve around the orientation of the carboxylic acid group at the C2 position (axial vs. equatorial) and the potential for intramolecular hydrogen bonding.
Predicted Conformational Data
The following table presents a summary of the type of data that would be obtained from a DFT-based conformational analysis. The values are illustrative, based on known conformations of similar morpholine derivatives.[7]
Parameter
Predicted Value/State
Rationale
Ring Conformation
Chair
This is the lowest energy conformation for the morpholine ring.[7]
Carboxylic Acid Orientation
Equatorial
An equatorial position for the bulky carboxylic acid group is generally favored to minimize steric hindrance.
Key Dihedral Angle (illustrative)
O=C-C2-N
~ -150° to -170°
Intramolecular Hydrogen Bonding
Possible between the carboxylic acid proton and the morpholine ring oxygen or nitrogen.
This would influence the overall conformation and stability.
Part 3: Experimental Workflow for Crystallographic Analysis
Obtaining a high-quality crystal is the most critical and often the most challenging step in determining a molecule's crystal structure.[9][10] The following section details a comprehensive, field-proven workflow for the synthesis, crystallization, and structural elucidation of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid.
Diagram of the Experimental Workflow
Caption: A step-by-step workflow for the structural elucidation of a small organic molecule.
Detailed Experimental Protocols
The synthesis of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid would likely involve a multi-step organic synthesis route, which is beyond the scope of this structural guide. The critical prerequisite for successful crystallization is the high purity of the starting material (>98%).
Purification Protocol:
Initial Purification: The crude product should be purified using column chromatography or preparative HPLC to remove major impurities.
Recrystallization: As a carboxylic acid, the compound can be further purified by recrystallization.[11][12] A solvent screen should be performed to identify a suitable solvent system (e.g., ethanol/water, acetone, ethyl acetate). The principle is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to form well-ordered crystals.[12]
The goal is to grow single crystals of sufficient size and quality (ideally >0.1 mm in all dimensions) for diffraction experiments.[9]
Crystallization Screening Protocol:
Method Selection: Common methods for small molecules include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling crystallization.[9]
Solvent Screening: A wide range of solvents of varying polarity should be screened. Given the presence of both hydrogen bond donors and acceptors, solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate are good starting points.
Vapor Diffusion Setup (Example):
Prepare a stock solution of the purified compound (e.g., 10-20 mg/mL in a suitable solvent like ethanol).
In a multi-well crystallization plate, place a larger volume of a less-polar "precipitant" solvent (e.g., hexane or diethyl ether) in the reservoir.
Pipette a small drop (1-2 µL) of the compound's stock solution onto the cover slip (hanging drop) or into the inner well (sitting drop).
Seal the well and allow the system to equilibrate. The vapor of the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.
This is the core of the structure determination process.[13][14][15]
Data Collection Protocol:
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.
Diffractometer Setup: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer.[15]
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector over a wide range of orientations.[14]
The collected diffraction data is used to solve and refine the crystal structure.
Data Processing and Structure Solution Protocol:
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This yields a list of reflection indices (h,k,l) and their corresponding structure factor amplitudes (|F|).
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.
Validation: The final structure is validated using tools like CheckCIF to ensure its chemical and crystallographic sensibility.
Part 4: Expected Crystallographic Data
If a successful crystallographic analysis were performed, the following table summarizes the key information that would be obtained and reported in a standard crystallographic information file (CIF).
Parameter
Description
Crystal System
e.g., Monoclinic, Orthorhombic
Space Group
The symmetry group of the crystal lattice, e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)
The dimensions and angles of the repeating unit of the crystal.
Volume (V)
The volume of the unit cell.
Z
The number of molecules in the unit cell.
Calculated Density (Dx)
The density of the crystal calculated from the molecular weight and unit cell volume.
R-factor (R1)
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (S)
An indicator of the quality of the structure refinement.
Part 5: Conclusion and Future Directions
While the crystal structure of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid remains undetermined, this guide provides a clear and actionable framework for its elucidation. The combination of computational prediction and a systematic experimental approach is a powerful strategy in modern structural chemistry. The determination of this structure would be a valuable contribution to the field, providing crucial insights for medicinal chemists and material scientists working with morpholine-based compounds. It is our hope that this guide will serve as a catalyst for such an investigation.
References
Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. [Link]
Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress. NIH National Center for Biotechnology Information. [Link]
How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. [Link]
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]
A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. D-Scholarship@Pitt. [Link]
Small-Molecule 3D Structure Prediction Using Open Crystallography Data. eScholarship. [Link]
Method for crystallising carboxylic acid.
Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. [Link]
Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. SciSpace. [Link]
Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. ResearchGate. [Link]
Carboxylic acid purification and crystallization process.
3D Conformational Generative Models for Biological Structures Using Graph Information-Embedded Relative Coordinates. NIH National Center for Biotechnology Information. [Link]
Small Molecule Conformation Generator. Meiler Lab. [Link]
Experimental and Theoretical Study of The Structure / Properties Relationship of a Derivative of The Organic Compound Morpholine. ASJP. [Link]
An In-Depth Technical Guide to the Enantioselective Synthesis of 3,3-Dimethyl-5-Oxomorpholine-2-Carboxylic Acid
Foreword: The Significance of Chiral Morpholine Scaffolds The morpholine ring system is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of approved therapeutic agents and clinical candidates...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Significance of Chiral Morpholine Scaffolds
The morpholine ring system is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of approved therapeutic agents and clinical candidates. Its unique conformational properties, metabolic stability, and ability to improve pharmacokinetic profiles make it a desirable structural motif. When substituted with stereogenic centers, such as in the case of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, the precise control of stereochemistry becomes paramount. The enantiomers of such a molecule can exhibit vastly different biological activities and toxicological profiles. This guide provides a comprehensive overview of robust and scalable enantioselective pathways to this valuable chiral building block, intended for researchers, chemists, and professionals in drug development. The core challenge lies in the simultaneous and controlled construction of a chiral quaternary center at the C3 position and a stereocenter at the C2 position, a non-trivial synthetic problem demanding sophisticated strategic planning.
Retrosynthetic Analysis: Deconstructing the Challenge
A logical retrosynthetic analysis reveals several potential bond disconnections and strategic approaches. The primary strategies hinge on either forming the heterocyclic ring as the key stereochemistry-defining step or functionalizing a pre-existing morpholine core.
Caption: High-level retrosynthetic overview for the target molecule.
Pathway I: Chiral Pool Synthesis - Leveraging Nature's Asymmetry
The chiral pool approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to introduce the desired stereochemistry. For the target molecule, α,α-dimethylglycine (or a protected equivalent) serves as an ideal starting point for constructing the C2-C3 bond and the quaternary center.
Causality of Experimental Choices: This strategy is predicated on the stereochemical integrity of the starting material. The key steps involve an N-alkylation followed by an intramolecular cyclization. The choice of a strong, non-nucleophilic base for the cyclization is critical to prevent racemization of the C2 stereocenter, which can be labile due to its α-position to a carbonyl group.
Proposed Workflow:
Starting Material: Begin with commercially available (S)- or (R)-2-amino-2-methylpropanoic acid ethyl ester. The ester form prevents unwanted side reactions with the carboxylic acid.
N-Alkylation: The amino group is alkylated with ethyl bromoacetate in the presence of a non-hindered base like potassium carbonate. This step introduces the atoms required for the "eastern" half of the morpholine ring.
Intramolecular Cyclization (Dieckmann-type Condensation): The resulting diester is treated with a strong base such as sodium ethoxide in an aprotic solvent like toluene. This promotes an intramolecular cyclization to form the 5-oxomorpholine ring.
Hydrolysis: The final step involves the selective hydrolysis of the ester at the C2 position under basic conditions (e.g., LiOH in THF/water) to yield the target carboxylic acid.
Advantages:
Potentially shorter and more cost-effective route.
Stereochemistry is pre-defined by the starting material.
Limitations:
Limited to the availability of the specific enantiomer of the starting material.
Risk of racemization at the C2 position during cyclization or hydrolysis steps if conditions are not carefully controlled.
Pathway II: Asymmetric Catalysis - Precision Engineering of Chirality
Asymmetric catalysis offers a more flexible and powerful approach, creating the chiral centers from achiral or prochiral precursors using a small amount of a chiral catalyst.
Asymmetric Hydrogenation of a Dihydromorpholinone Precursor
This method involves creating an unsaturated morpholinone precursor and then using a chiral transition metal catalyst to stereoselectively reduce the double bond, thereby setting the C2 stereocenter.
Causality of Experimental Choices: The success of this reaction hinges on the design of the chiral ligand coordinated to the metal center (typically Rhodium or Iridium). Ligands with a large "bite angle," such as certain bisphosphines, create a well-defined chiral pocket that forces the substrate to bind in a specific orientation, leading to hydrogen addition from only one face of the double bond.[1]
Caption: Workflow for asymmetric hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation
Substrate Synthesis: The dihydromorpholinone precursor is synthesized from N-(2-hydroxy-2-methylpropyl)glycine ethyl ester via an intramolecular condensation and subsequent oxidation.
Catalyst Preparation: In a glovebox, a pressure-rated vial is charged with the dihydromorpholinone substrate (1.0 eq), a chiral bisphosphine-rhodium catalyst (e.g., [Rh(COD)2]BF4 with (R)-BINAP, 0.5-2 mol%), and a degassed solvent such as methanol or dichloromethane.
Hydrogenation: The vial is sealed, removed from the glovebox, and placed in a high-pressure reactor. The reactor is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 10-50 bar). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
Work-up and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The enantiomeric excess (ee) of the resulting ester is determined by chiral HPLC analysis.
Hydrolysis: The enantiomerically enriched ester is hydrolyzed using standard conditions (e.g., LiOH, H2O/THF) to afford the final carboxylic acid.
Chiral Brønsted Acid Catalysis
Recent advances in organocatalysis have highlighted the power of chiral Brønsted acids, such as chiral phosphoric acids (CPAs), in controlling stereochemistry.[2] A plausible route would involve a CPA-catalyzed intramolecular cyclization of an acyclic precursor, where the catalyst simultaneously activates the nucleophile and electrophile in a defined chiral environment.
Causality of Experimental Choices: CPAs are bifunctional catalysts. The acidic proton activates an electrophilic group (e.g., an imine), while the basic phosphoryl oxygen organizes the nucleophile (e.g., an enol or enolate).[2] This dual activation within the catalyst's chiral scaffold enforces a stereoselective ring closure.
Pathway III: Enzymatic Kinetic Resolution - Biocatalysis for Optical Purity
Kinetic resolution is a pragmatic strategy for separating enantiomers from a racemic mixture. It relies on a chiral catalyst (in this case, an enzyme) that reacts at a significantly different rate with each enantiomer. Lipases are particularly effective for the stereoselective hydrolysis of esters.[3][4]
Causality of Experimental Choices: The high stereoselectivity of enzymes like lipases stems from the precisely shaped three-dimensional structure of their active site. One enantiomer of the racemic ester fits perfectly into this active site, allowing for rapid hydrolysis, while the other enantiomer fits poorly and reacts very slowly, if at all. The choice of solvent and pH is crucial for maintaining the enzyme's activity and selectivity.[3][4]
Caption: Process flow for enzymatic kinetic resolution.
Detailed Protocol: Enzymatic Kinetic Resolution
Substrate Synthesis: A racemic mixture of the methyl or ethyl ester of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is prepared using standard esterification methods from the racemic acid.
Enzymatic Reaction: To a solution of the racemic ester (e.g., 5 g) in a mixture of phosphate buffer (pH 7.5, 100 mL) and a co-solvent like toluene (15 mL), a lipase (e.g., Lipoprotein lipase from Burkholderia sp., 500 mg) is added.[3]
Monitoring: The heterogeneous mixture is stirred vigorously at a controlled temperature (e.g., 25-30 °C). The reaction is monitored by chiral HPLC, tracking the disappearance of one ester enantiomer and the appearance of the carboxylic acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both products.
Separation and Work-up: The enzyme is removed by filtration through celite. The filtrate is transferred to a separatory funnel.
Ester Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers contain the unreacted, enantiomerically enriched ester.
Acid Isolation: The aqueous layer is acidified to pH 2-3 with 1M HCl. This protonates the carboxylate, making it soluble in organic solvents. The aqueous layer is then extracted multiple times with a solvent like dichloromethane to isolate the enantiomerically pure carboxylic acid.
Purification: Both the recovered ester and the acid are purified by standard methods, and their enantiomeric excess is confirmed by chiral HPLC.
Comparative Analysis of Synthetic Strategies
Strategy
Core Principle
Key Reagents / Catalysts
Advantages
Disadvantages
Chiral Pool
Stereochemistry derived from a natural starting material.
Limited by starting material availability; risk of racemization.
Asymmetric Hydrogenation
Creation of a stereocenter via catalytic reduction of a C=C bond.
Rhodium or Iridium complexes with chiral bisphosphine ligands (e.g., BINAP).[1]
High enantioselectivity (often >99% ee), broad substrate scope, catalytic nature.
Requires synthesis of a specific precursor; high cost of precious metal catalysts and ligands.
Enzymatic Resolution
Separation of a racemic mixture based on enantioselective enzyme catalysis.
Racemic ester, Lipases (e.g., from Burkholderia, Pseudomonas), buffer solution.[3][4]
Extremely high selectivity (E > 200), mild "green" conditions, provides access to both enantiomers.
Theoretical maximum yield is 50% for each enantiomer; requires screening of enzymes and conditions.
Conclusion and Future Outlook
The enantioselective synthesis of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is a challenging yet achievable goal that can be approached through several distinct and powerful strategies. For large-scale manufacturing where cost is a primary driver, a well-optimized Chiral Pool synthesis or an efficient Enzymatic Resolution process may be most suitable. The enzymatic route is particularly attractive due to its operational simplicity and environmentally benign conditions. For discovery chemistry and applications requiring the highest degree of flexibility and optical purity, Asymmetric Catalysis , particularly asymmetric hydrogenation, stands out as the state-of-the-art method. Future research will likely focus on developing novel organocatalytic or transition-metal-catalyzed methods that can construct the challenging quaternary stereocenter and the adjacent carboxylic acid-bearing center in a single, highly efficient step.
References
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available from: [Link]
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Center for Biotechnology Information. Available from: [Link]
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ACS Publications. Available from: [Link]
Concise Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed. National Center for Biotechnology Information. Available from: [Link]
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. Available from: [Link]
Chiral Carboxylic Acid Assisted Enantioselective C−H Activation with Achiral CpxMIII (M = Co, Rh). ACS Publications. Available from: [Link]
Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. National Center for Biotechnology Information. Available from: [Link]
Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Scilit. Available from: [Link]
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. Available from: [Link]
Chiral Carboxylic Acid Assisted Enantioselective CH Activation with Achiral (CpMIII). Hokkaido University Collection of Scholarly and Academic Papers. Available from: [Link]
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals. Available from: [Link]
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available from: [Link]
An In-Depth Technical Guide to the Thermodynamic Stability of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, eff...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, a novel heterocyclic compound with potential pharmaceutical applications. While direct literature on this specific molecule is not available, this document synthesizes established principles of physical organic chemistry, degradation pathway analysis, and modern analytical techniques to present a robust, prospective stability assessment program. We will explore the intrinsic stability of the morpholin-3-one core, analyze the electronic and steric influences of its unique substituents—a gem-dimethyl group and a C2-carboxylic acid—and propose likely degradation pathways. This guide details both in silico predictive methodologies and a complete suite of experimental protocols, including forced degradation studies and thermal analysis, to provide a holistic and self-validating system for characterizing the stability profile of this and similar molecules.
Introduction: The Morpholin-3-one Scaffold and the Imperative of Stability
The morpholine ring is a privileged scaffold in medicinal chemistry, enhancing properties like aqueous solubility and metabolic stability in drug molecules.[1] Its derivative, the morpholin-3-one, which contains an internal amide (lactam) bond, is an important intermediate in the synthesis of various fine chemicals and pharmaceuticals.[2] The stability of this core structure is generally fair under normal storage conditions but can be compromised by hydrolysis under acidic or alkaline conditions.[2]
The subject of this guide, 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, introduces two key substituents that are expected to significantly modulate the intrinsic stability of the parent ring:
A gem-dimethyl group at C3: This feature, adjacent to the ring nitrogen, is predicted to exert a notable steric influence. According to the Thorpe-Ingold effect , such substitution can alter the bond angles of the tetrahedral carbon, potentially accelerating intramolecular reactions by bringing reactive groups into closer proximity.[3][4] This could either stabilize the ring or, conversely, promote certain degradation pathways.
A carboxylic acid at C2: The presence of a carboxylic acid group directly adjacent to the amide nitrogen introduces a potent site for intramolecular catalysis.[5] This group can act as a proton donor or acceptor, or as a nucleophile, potentially facilitating the hydrolysis of the proximate amide bond.[6] Furthermore, as an α-amino acid derivative within a cyclic system, the molecule is susceptible to decarboxylation under certain conditions.[7][8]
Given these structural features, a thorough investigation into the thermodynamic stability of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is not merely a procedural step but a scientific necessity for any potential development program.
Theoretical and Mechanistic Stability Assessment
Before embarking on extensive experimental studies, a theoretical assessment can provide invaluable insights into the molecule's potential liabilities. This involves a combination of computational chemistry and first-principles analysis of potential degradation mechanisms.
Proposed Degradation Pathways
Based on the known reactivity of the morpholin-3-one ring and the influence of the substituents, several degradation pathways can be hypothesized under standard stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Hydrolytic Degradation (Acidic and Basic): The primary point of hydrolytic instability is the amide (lactam) bond.
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the amide carbonyl will activate it for nucleophilic attack by water. The adjacent carboxylic acid group may act as an intramolecular acid or base catalyst, potentially accelerating this process.[6]
Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on the amide carbonyl is the expected mechanism.
Intramolecular Catalysis: The C2-carboxylic acid is perfectly positioned to catalyze the hydrolysis of the C5-N4 amide bond through the formation of a transient cyclic anhydride intermediate, followed by rapid hydrolysis.[5] This is likely a significant degradation route.
Oxidative Degradation: The morpholine ring contains a tertiary amine, which is susceptible to oxidation.[9]
N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide.
Ring Opening: Oxidative cleavage of the C-N bonds is a known degradation pathway for morpholine derivatives, often initiated by monooxygenases or chemical oxidants.[4][10] This could lead to open-chain amino acid derivatives.
Thermal Degradation: At elevated temperatures, two primary pathways are plausible:
Decarboxylation: The α-amino acid-like structure may undergo thermal decarboxylation, releasing CO2 and yielding 3,3-dimethylmorpholin-5-one.[11]
Ring Fragmentation: High thermal stress can lead to the cleavage of the heterocyclic ring into smaller volatile fragments.[12]
Photolytic Degradation: Exposure to UV or visible light can induce degradation, although the specific pathways are difficult to predict without experimental data. Photodegradation often involves radical mechanisms and can lead to a complex mixture of products.
The following diagram illustrates the primary hypothesized degradation pathways.
Caption: Hypothesized degradation pathways for the title compound.
In Silico Stability Prediction Workflow
Computational chemistry offers a powerful, resource-efficient method for predicting molecular stability and guiding experimental design.[7][13]
A Methodological Framework for Predicting the Binding Affinity of Novel Scaffolds: A Case Study with 3,3-dimethyl-5-oxomorpholine-2-carboxylic Acid Derivatives
Abstract The accurate prediction of binding affinity is a cornerstone of modern drug discovery, guiding the optimization of lead compounds and accelerating the development of new therapeutics. This technical guide presen...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The accurate prediction of binding affinity is a cornerstone of modern drug discovery, guiding the optimization of lead compounds and accelerating the development of new therapeutics. This technical guide presents a comprehensive, integrated workflow for determining the binding affinity of novel chemical entities, using the 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid scaffold as a representative case study. We provide a self-validating system that synergizes advanced computational prediction with gold-standard experimental validation. This document details the causality behind methodological choices, offering step-by-step protocols for molecular docking and Surface Plasmon Resonance (SPR), and demonstrates how to synthesize the resulting data to inform Structure-Activity Relationship (SAR) studies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and scientifically rigorous pipeline for affinity assessment.
Introduction
The journey from a promising chemical scaffold to a viable drug candidate is contingent upon the iterative optimization of its molecular properties, chief among them being its binding affinity for a specific biological target.[1][2] High affinity is often a prerequisite for therapeutic potency. The 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid core represents a novel scaffold with potential for chemical elaboration. However, like any new chemical entity, its therapeutic potential is unknown without a clear understanding of its molecular recognition properties.
This guide outlines a validated, two-pronged approach to this challenge. First, we delve into in silico methods, primarily molecular docking, to predict the binding modes and estimate the affinity of a virtual library of derivatives.[3][4][5] Second, we detail the experimental validation of these computational hypotheses using Surface Plasmon Resonance (SPR), a highly sensitive, label-free biophysical technique.[6][7][8] By integrating these predictive and empirical datasets, researchers can establish a robust Structure-Activity Relationship (SAR), which is the relationship between a molecule's chemical structure and its biological activity.[9][10][11][12] This SAR then provides a rational basis for designing the next generation of compounds with improved affinity and selectivity.
For the purposes of this methodological guide, we will use a hypothetical scenario where derivatives of the core scaffold are being evaluated against a well-characterized protein kinase, a common target class in oncology and immunology.
Part 1: In Silico Prediction of Binding Affinity
Computational methods provide a rapid and cost-effective means to screen large numbers of virtual compounds, prioritize them for synthesis, and generate testable hypotheses about their interaction with a target protein.[3][13][14] The core of this process is molecular docking, which predicts the preferred orientation of a ligand within a protein's binding site and estimates its binding affinity using a scoring function.[3][5]
Target and Ligand Preparation: The Foundation of Accuracy
The fidelity of a docking simulation is critically dependent on the quality of the input structures.
Protocol: Receptor and Ligand Preparation
Receptor Acquisition and Cleaning:
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, a human kinase domain would be selected.
Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and ions, unless a specific water molecule is known to be critical for ligand binding.[15][16]
If the downloaded structure is a multimer, retain only the monomeric unit of interest for the docking study.[15]
Inspect the protein for missing residues or loops. If significant gaps exist in the binding site, they must be modeled using tools like MODELLER or Chimera.[15]
Protonation and Charge Assignment:
Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.[16]
Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on a physiological pH of 7.4. This can be accomplished using software like H++ or PropKa.
Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).
Ligand Library Generation and Optimization:
Generate 3D structures for a series of virtual derivatives of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid. This can be done using chemical drawing software like MarvinSketch or ChemDraw, followed by 3D conversion.[15]
Perform a geometry optimization (energy minimization) on each ligand using a quantum mechanical or molecular mechanics method to obtain a low-energy conformation.[15]
Assign partial charges to the ligand atoms.
Molecular Docking: Predicting the Handshake
Molecular docking algorithms sample a vast number of possible ligand conformations and orientations (poses) within the binding site and rank them using a scoring function.[3][17]
Protocol: Molecular Docking with AutoDock Vina
File Format Conversion: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charge and atom type information required by AutoDock Vina.[18]
Define the Search Space (Grid Box):
Identify the binding site of the target protein. This is often done based on the location of a co-crystallized ligand or by using site-finding algorithms.
Define a 3D grid box that encompasses the entire binding site. The size of the box is critical: too small and it may miss the correct pose; too large and it increases computation time and reduces accuracy.[18][19]
Configuration and Execution:
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.
Execute the Vina docking simulation via the command line.[18]
Analysis of Results:
Vina will output a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[18] The most negative value indicates the most favorable predicted binding.
Visually inspect the top-ranked poses using molecular visualization software (e.g., PyMOL, Chimera). Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein. A scientifically sound pose should exhibit chemically reasonable interactions with key residues in the active site.
Caption: Computational workflow for molecular docking.
Beyond Docking: Refining Predictions with Molecular Dynamics
While docking is excellent for high-throughput screening, its scoring functions are approximations.[20][21] Molecular Dynamics (MD) simulations offer a more rigorous, physics-based approach to refine docking poses and calculate binding free energy.[22][23] MD simulates the movements of atoms over time, providing insight into the stability of the predicted protein-ligand complex and accounting for the effects of solvent and protein flexibility.[22][24][25] Methods like MM/PBSA or Free Energy Perturbation (FEP) can yield more accurate estimations of binding affinity, albeit at a much higher computational cost.[24][26]
Part 2: Experimental Validation of Binding Affinity
Computational predictions are hypotheses that must be confirmed through empirical measurement.[4] Biophysical assays provide quantitative data on binding affinity (e.g., the dissociation constant, KD), which serves to validate and refine the computational models.
Choosing the Right Tool: SPR vs. ITC
Two gold-standard techniques for quantifying binding affinity are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR): An optical technique that measures changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand (or vice versa).[6][7] It provides real-time kinetic data (association and dissociation rates, ka and kd) from which the equilibrium dissociation constant (KD) is calculated.[6][27][28] It is highly sensitive and requires relatively small amounts of protein.
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event.[29][30][31] ITC is the only technique that directly measures the enthalpy (ΔH) of binding, allowing for a full thermodynamic characterization of the interaction (ΔG, ΔH, ΔS).[29][32][33] It is performed with both interactants in solution, avoiding potential immobilization artifacts.
For this guide, we will detail the SPR protocol due to its high throughput and sensitivity, which are well-suited for screening a series of derivatives.
Protocol: Determining KD using Surface Plasmon Resonance (SPR)
This protocol assumes the protein (receptor) is immobilized on the sensor chip and the small molecule derivatives (analytes) are flowed over the surface.
Chip Preparation and Protein Immobilization:
Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).
Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Inject the protein solution over the activated surface. The primary amines on the protein's surface (lysine residues) will form covalent amide bonds with the chip surface.
Deactivate any remaining active esters using ethanolamine. A reference channel should be created by performing the activation and deactivation steps without protein immobilization.
Analyte Titration and Data Collection:
Prepare a dilution series of the 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid derivative in a suitable running buffer. A typical concentration range might span from 0.1 to 100 times the expected KD.
Inject each concentration of the analyte over both the protein (active) and reference flow cells at a constant flow rate. This phase measures the association of the analyte.
Follow the analyte injection with a flow of running buffer to measure the dissociation of the analyte from the protein.
Between different analyte injections, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and return the sensorgram to baseline.
Data Processing and Analysis:
The raw data (sensorgram) plots response units (RU) versus time.
Subtract the signal from the reference channel from the active channel to correct for bulk refractive index changes and non-specific binding.
Plot the response at equilibrium (steady-state) against the analyte concentration.
Fit this curve to a 1:1 binding model (or a more complex model if necessary) to determine the dissociation constant, KD.[7] The KD value represents the concentration of analyte at which 50% of the protein binding sites are occupied at equilibrium.
Caption: Experimental workflow for SPR-based affinity determination.
Part 3: Data Integration and Structure-Activity Relationship (SAR)
The ultimate goal is to correlate the computational predictions with the experimental results. This synthesis is the foundation of a rational drug design strategy.[11] By comparing the predicted binding affinities (docking scores) with the measured KD values for a series of derivatives, a Structure-Activity Relationship (SAR) can be established.[9][34]
Example Data Synthesis Table
Derivative
Modification
Predicted Affinity (kcal/mol)
Experimental KD (μM)
Key Predicted Interaction
Core
-
-6.5
50.2
H-bond with Serine-345
D-001
R = -CH3
-6.8
35.8
Increased hydrophobic contact
D-002
R = -Phenyl
-8.2
2.1
Pi-stacking with Phenylalanine-412
D-003
R = -NH2
-7.5
15.6
Additional H-bond with Aspartate-400
From this hypothetical data, a clear SAR emerges: adding a phenyl group (D-002) dramatically improves binding affinity, likely due to a predicted pi-stacking interaction. This insight directly informs the next cycle of chemical synthesis, guiding chemists to explore further modifications at that position to enhance binding.[11][12]
Conclusion
The prediction and validation of binding affinity is a critical, multi-step process that lies at the heart of modern drug discovery. This guide has outlined a robust, self-validating framework that combines the predictive power of in silico molecular docking with the quantitative accuracy of in vitro Surface Plasmon Resonance. By meticulously preparing molecular structures, executing validated protocols, and critically integrating the resulting datasets, research teams can build a strong Structure-Activity Relationship. This SAR is not merely an academic exercise; it is an essential roadmap that minimizes trial-and-error, conserves resources, and ultimately accelerates the journey from a novel chemical scaffold, such as 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, to a potent and selective therapeutic agent.
References
Molecular Docking: A powerful approach for structure-based drug discovery. PMC, National Center for Biotechnology Information.[Link]
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC, National Center for Biotechnology Information.[Link]
SAR: Structure Activity Relationships. Collaborative Drug Discovery.[Link]
Computations of Standard Binding Free Energies with Molecular Dynamics Simulations. PMC, National Center for Biotechnology Information.[Link]
A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org.[Link]
Free energy calculations of protein-ligand complexes with computational molecular dynamics. University of Groningen.[Link]
Molecular docking in drug design: Basic concepts and application spectrums. ResearchGate.[Link]
Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Docking.[Link]
Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI.[Link]
Structure-activity relationship (SAR) study designs. Monash University.[Link]
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.[Link]
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Springer Nature Experiments.[Link]
Computational Methods for Calculation of Ligand-Binding Affinity. ResearchGate.[Link]
A beginner's guide to surface plasmon resonance. The Biochemist, Portland Press.[Link]
Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.[Link]
Molecular Dynamics (MD) simulation and binding energy calculation. Bio-protocol.[Link]
Calculation of protein–ligand binding free energy by using a polarizable potential. PNAS.[Link]
SPR & BLI Binding Assays Services. WuXi Biologics.[Link]
Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review. Frontiers in Chemistry.[Link]
Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory.[Link]
Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv, Cornell University.[Link]
A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. International Journal of Pharmaceutical Research and Applications (IJPRA).[Link]
Preparing the protein and ligand for docking. University of Edinburgh.[Link]
Improved Prediction of Ligand–Protein Binding Affinities by Meta-modeling. Journal of Chemical Information and Modeling.[Link]
Isothermal titration calorimetry and thermal shift assay in drug design. Future Medicinal Chemistry.[Link]
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.[Link]
Protein-Ligand Docking. University of Cambridge.[Link]
Molecular Docking: A structure-based drug designing approach. JSciMed Central.[Link]
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate.[Link]
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.[Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC, National Center for Biotechnology Information.[Link]
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.[Link]
Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biological Activities. Central Asian Journal of Theoretical and Applied Science.[Link]
Application Notes & Protocols: Strategic Incorporation of 3,3-Dimethyl-5-Oxomorpholine-2-Carboxylic Acid (DmOca) in Modern Peptide Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid as a novel building block in peptide synthesis. Authored by: Dr. Gemi...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid as a novel building block in peptide synthesis.
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The rational design of peptidomimetics with enhanced potency, receptor selectivity, and metabolic stability is a cornerstone of modern drug discovery.[1] Conformationally constrained amino acids are pivotal tools in this endeavor, as they rigidify the peptide backbone, reducing the entropic penalty upon receptor binding and locking the molecule into a bioactive conformation.[2] This guide introduces 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (hereafter abbreviated as DmOca), a unique non-proteinogenic amino acid designed to impart significant conformational restriction. Its structure combines a stable morpholinone scaffold with a gem-dimethyl substitution at the alpha-carbon (Cα), a feature known to induce tight turns and helical structures in peptide chains. This document provides a comprehensive overview, field-tested protocols, and expert insights for the successful incorporation of DmOca into peptide sequences using solid-phase peptide synthesis (SPPS).
Introduction: The Rationale for DmOca in Peptidomimetic Design
Natural peptides, while exhibiting high potency, often suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic potential. A proven strategy to overcome these limitations is to introduce conformational constraints.[3][4] By reducing the number of available low-energy conformations, we can pre-organize the peptide into a structure that is favorable for receptor binding, leading to enhanced biological activity and selectivity.[1][5]
The DmOca building block offers a dual-constraint strategy:
Cyclic Morpholinone Core: The six-membered ring structure inherently limits the torsional freedom of the peptide backbone.
Cα Gem-Dimethyl Substitution: Akin to the well-studied 2-aminoisobutyric acid (Aib), the two methyl groups at the Cα position severely restrict the allowable Ramachandran (φ/ψ) angles, strongly promoting the formation of specific secondary structures such as β-turns or 3₁₀-helices.
The incorporation of DmOca is anticipated to significantly enhance resistance to enzymatic degradation by proteases, which often require a specific backbone geometry for recognition and cleavage.
Table 1: Physicochemical Properties of N-Fmoc-3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
The incorporation of DmOca presents a predictable challenge: severe steric hindrance.[7] The gem-dimethyl group at the Cα position, combined with the cyclic nature of the residue, makes peptide bond formation sluggish at both the C-terminus (coupling DmOca onto the resin-bound chain) and the N-terminus (coupling the subsequent amino acid onto DmOca).[8] Therefore, standard coupling methodologies must be enhanced to drive these reactions to completion.
The following protocols are based on the robust and widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[7]
Application Notes and Protocols for Amide Coupling with 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
Introduction: Navigating the Challenges of a Sterically Hindered Scaffold 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is a constrained, non-canonical amino acid derivative that serves as a valuable building block in m...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Challenges of a Sterically Hindered Scaffold
3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is a constrained, non-canonical amino acid derivative that serves as a valuable building block in modern drug discovery. Its rigid morpholine-based scaffold, decorated with a gem-dimethyl group, offers medicinal chemists a unique tool to explore chemical space and optimize pharmacokinetic properties. However, the very features that make this molecule attractive also present significant synthetic challenges for its incorporation into larger molecules via amide bond formation.
The primary obstacles to efficient coupling are twofold:
Steric Hindrance: The gem-dimethyl group at the C3 position, adjacent to the carboxylic acid at C2, creates a sterically congested environment. This bulk can significantly impede the approach of both the activating coupling reagent and the incoming amine nucleophile, leading to sluggish or failed reactions.
Risk of Epimerization: As an α-amino acid derivative, the stereocenter at the C2 position is susceptible to racemization during the activation of the carboxylic acid. This is a critical issue, as the biological activity of a chiral molecule is often dependent on a single enantiomer.
This document provides a detailed guide for researchers, outlining robust and field-proven protocols for the successful amide coupling of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step procedures for several high-efficiency coupling systems designed to overcome the inherent challenges of this substrate.
Core Principle: Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable at room temperature, as it typically results in a non-reactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be converted into a more reactive electrophilic species. This is achieved using a "coupling reagent" that transforms the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine.
Figure 1. General workflow for amide bond formation.
Recommended Protocols for a Hindered Substrate
Given the steric and stereochemical challenges, the choice of coupling reagent is paramount. Reagents known for high reactivity and low racemization potential are strongly recommended. We present four distinct, reliable protocols.
1. Uronium Salt Protocol: HATU-Mediated Coupling
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically demanding substrates.[2] Its enhanced reactivity is attributed to the "7-aza effect," where the nitrogen atom in the HOAt leaving group accelerates the subsequent aminolysis step, outcompeting the rate of racemization.[3]
Mechanism Rationale:
The reaction proceeds through a highly reactive OAt-active ester. In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, forming the active ester and releasing tetramethylurea.[4] This active ester is then rapidly intercepted by the amine to form the desired amide. This rapid conversion minimizes the lifetime of the activated species, thereby suppressing epimerization.
Application Notes and Protocols for the Exploration of 3,3-dimethyl-5-oxomorpholine-2-carboxylic Acid in Drug Discovery
Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the discovery and development of novel molecular scaffolds is a cornerstone of innovation. The morpholine ring is a privi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the discovery and development of novel molecular scaffolds is a cornerstone of innovation. The morpholine ring is a privileged structure, present in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The subject of this guide, 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid , presents a unique and intriguing scaffold for drug discovery. Its rigid, gem-dimethyl substituted morpholine core, combined with a reactive carboxylic acid handle, offers a three-dimensional architecture that can be systematically explored to generate libraries of compounds with diverse pharmacological activities.
The oxo-group introduces a lactam functionality, which can influence the molecule's polarity and hydrogen bonding capabilities. The gem-dimethyl substitution at the 3-position is anticipated to impart conformational rigidity and potentially enhance metabolic stability by blocking a site of potential oxidation. The carboxylic acid at the 2-position serves as a versatile anchor for chemical derivatization, allowing for the introduction of a wide array of functional groups to probe interactions with biological targets.
Given the nascent status of this particular scaffold in the public domain, this document serves as a forward-looking guide for researchers. It provides a hypothetical, yet scientifically grounded, framework for the systematic evaluation of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid and its derivatives in a drug discovery program. The principles and protocols outlined herein are based on established medicinal chemistry strategies and best practices.
Hypothesized Therapeutic Applications
While no specific biological activity has been reported for 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid itself, the broader class of morpholine-containing compounds has demonstrated a wide range of biological activities.[2][3] Based on this precedent, we can hypothesize several potential therapeutic areas for derivatives of this novel scaffold:
Oncology: The morpholine moiety is a key component of several anticancer agents. Derivatives of our scaffold could be explored as inhibitors of protein kinases, which are often dysregulated in cancer.[4]
Neuroscience: The physicochemical properties of the morpholine ring can facilitate blood-brain barrier penetration, making it a suitable scaffold for CNS-active agents.[2]
Infectious Diseases: The structural motifs present in this scaffold bear some resemblance to those found in certain antimicrobial agents.[5][6]
Synthetic Strategy for Library Generation
The carboxylic acid group of the parent scaffold is the primary handle for diversification. A general synthetic approach to generate a library of derivatives would involve standard amide bond formation reactions.
General Protocol for Amide Library Synthesis
Activation of the Carboxylic Acid: To a solution of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.
Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 equivalents).
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.
This protocol can be adapted for high-throughput synthesis in a 96-well plate format to rapidly generate a diverse library of amide derivatives for biological screening.
Caption: General workflow for the synthesis of an amide library from the core scaffold.
Proposed Screening Cascade
A tiered screening approach is recommended to efficiently identify and prioritize compounds with promising biological activity.
Tier 1: Primary High-Throughput Screening (HTS)
The initial library of compounds should be screened at a single concentration (e.g., 10 µM) in a panel of relevant biochemical or cell-based assays. The choice of assays will be guided by the therapeutic hypotheses. For example, if targeting oncology, a panel of cancer cell line proliferation assays would be appropriate.
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Treat the cells with the synthesized compounds at a final concentration of 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Tier 2: Dose-Response and Selectivity Profiling
Compounds that show significant activity in the primary screen ("hits") should be advanced to secondary screening. This involves generating dose-response curves to determine the potency (e.g., IC50 or EC50) of the compounds. Selectivity profiling against related targets or in non-cancerous cell lines is also crucial at this stage to assess the therapeutic window.
Cell Seeding: Seed cells as described in the primary screening protocol.
Serial Dilution: Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 30 µM).
Compound Treatment: Treat the cells with the serially diluted compounds.
MTT Assay: Perform the MTT assay as described previously.
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A tiered screening cascade for the evaluation of novel compounds.
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from the screening cascade will be instrumental in establishing a Structure-Activity Relationship (SAR). By comparing the biological activity of different derivatives with their chemical structures, researchers can identify key structural features that are important for potency and selectivity.
Table 1: Hypothetical SAR Data for a Library of Amide Derivatives
Compound ID
R-Group (Amine)
Primary Screen (% Inhibition @ 10 µM)
IC50 (µM)
Scaffold-001
Benzylamine
85
2.5
Scaffold-002
4-Fluorobenzylamine
92
1.1
Scaffold-003
2-Fluorobenzylamine
60
8.7
Scaffold-004
Cyclohexylamine
25
> 30
Scaffold-005
Morpholine
15
> 30
From this hypothetical data, one might conclude that an aromatic amine is preferred over an aliphatic or heterocyclic amine. Furthermore, the position of substituents on the aromatic ring can significantly impact activity, with a 4-fluoro substitution being more favorable than a 2-fluoro substitution. This information guides the design and synthesis of the next generation of compounds with improved properties.
Conclusion
While 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is a novel and largely unexplored scaffold, its structural features suggest significant potential for the development of new therapeutic agents. By employing a systematic approach of library synthesis, tiered screening, and SAR analysis, researchers can effectively probe the biological potential of this and other novel chemical entities. The protocols and strategies outlined in this guide provide a robust framework for initiating such a drug discovery program.
References
Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. [Link]
Tzara, A., et al. (2004). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry Reviews, 21(4), 227-248. [Link]
Heiran, R., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1276, 134789. [Link]
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
Gedawy, A. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3797. [Link]
Al-Obaidi, A. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
Abdel-Wahab, B. F., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2993. [Link]
Çelik, H., et al. (2021). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 66(1), 47-54. [Link]
Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 110-119. [Link]
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
Tarasevych, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
Application Note: A Robust and Scalable Synthesis of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
Abstract This application note details a comprehensive and scalable synthetic protocol for 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, a substituted heterocyclic amino acid analog with potential applications as a con...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a comprehensive and scalable synthetic protocol for 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, a substituted heterocyclic amino acid analog with potential applications as a constrained scaffold in medicinal chemistry and drug development. The described synthetic strategy is designed for robustness, scalability, and high fidelity, moving from gram-scale laboratory synthesis to kilogram-scale production. The route is founded on established chemical principles, beginning with the selective N-acylation of a substituted amino alcohol followed by a base-mediated intramolecular cyclization. We provide detailed step-by-step protocols, process control parameters, safety considerations, and characterization data to ensure reproducibility and high purity of the final compound.
Introduction and Strategic Rationale
Substituted morpholine and oxomorpholine rings are privileged structures in modern pharmaceuticals, prized for their favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The target molecule, 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, incorporates a gem-dimethyl group and a carboxylic acid function, offering a unique three-dimensional architecture for designing novel bioactive agents.
The development of a scalable synthesis is critical for enabling extensive preclinical and clinical evaluation. Many academic syntheses of complex heterocycles rely on multi-step procedures involving hazardous reagents or purification by column chromatography, which are often impractical for large-scale production.[2] The strategy outlined herein was developed to overcome these challenges by employing a convergent two-step sequence that is both efficient and amenable to scale-up.
The core strategy involves:
Selective N-Acylation: Reaction of the starting amino alcohol, 2-amino-3-hydroxy-3-methylbutanoic acid, with chloroacetyl chloride under aqueous basic conditions. This classic Schotten-Baumann reaction is well-understood and highly scalable.
Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis to form the morpholinone ring. This step is designed to proceed in high yield with careful control of reaction conditions.
This approach minimizes the use of protecting groups and avoids chromatographic purification, aligning with the principles of green and efficient process chemistry.
Overall Synthetic Workflow
The synthesis proceeds in two distinct chemical transformations starting from the commercially available (or readily synthesized) 2-amino-3-hydroxy-3-methylbutanoic acid (AHMBA).
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Safety Precaution: This protocol involves hazardous materials including chloroacetyl chloride (corrosive, lachrymator) and potassium hexamethyldisilazide (KHMDS, pyrophoric upon contact with moisture). All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemically resistant gloves. An inert atmosphere is required for the cyclization step.
Materials and Equipment
Reagent/Material
Grade
Supplier
2-amino-3-hydroxy-3-methylbutanoic acid
>98%
Commercial Source
Chloroacetyl chloride
>98%
Commercial Source
Sodium hydroxide (NaOH)
Reagent Grade
Commercial Source
Potassium hexamethyldisilazide (KHMDS)
1.0 M in THF
Commercial Source
Tetrahydrofuran (THF)
Anhydrous, >99.9%
Commercial Source
Diethyl ether (Et2O)
ACS Grade
Commercial Source
Hydrochloric acid (HCl)
37% (conc.)
Commercial Source
Ethyl acetate (EtOAc)
ACS Grade
Commercial Source
Magnesium sulfate (MgSO4)
Anhydrous
Commercial Source
Equipment:
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
Inert atmosphere setup (Nitrogen or Argon).
Rotary evaporator.
Standard laboratory glassware.
HPLC system for reaction monitoring and purity analysis.
Part A: Synthesis of N-(2-chloroacetyl)-2-amino-3-hydroxy-3-methylbutanoic acid
Reactor Setup: Charge a 2 L jacketed reactor with a solution of 2-amino-3-hydroxy-3-methylbutanoic acid (100 g, 0.675 mol) and sodium hydroxide (64.8 g, 1.62 mol) in 800 mL of deionized water.
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
Reagent Addition: In a separate, dry addition funnel, charge chloroacetyl chloride (83.6 g, 0.743 mol). Add the chloroacetyl chloride dropwise to the stirred aqueous solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at 5 °C for an additional 2 hours. Monitor the reaction for the disappearance of the starting material by HPLC.
Work-up: Once the reaction is complete, carefully acidify the cold mixture to pH 1-2 by the slow addition of concentrated HCl.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate as a viscous oil or solid. The material is typically used in the next step without further purification.
Part B: Synthesis of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
Reactor Setup: Set up a 3 L jacketed reactor equipped with an overhead stirrer, temperature probe, and an inert atmosphere inlet (Nitrogen).
Solvent and Reagent: Charge the reactor with 1 L of anhydrous THF. Cool the solvent to -10 °C.
Base Addition: Slowly add KHMDS (1.0 M solution in THF, 1.48 L, 1.48 mol) to the cold THF, maintaining the temperature below 0 °C.
Substrate Addition: Dissolve the crude N-(chloroacetyl) intermediate from Part A (assuming 100% yield, 0.675 mol) in 500 mL of anhydrous THF. Add this solution dropwise to the KHMDS solution over 90-120 minutes, ensuring the internal temperature remains below 5 °C.
Caption: Mechanism of the base-mediated cyclization step.
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by HPLC until the starting material is consumed.
Quenching: Cool the reactor to 0 °C and very slowly quench the reaction by the dropwise addition of 200 mL of saturated aqueous ammonium chloride, followed by 500 mL of water. Caution: Quenching is exothermic.
Isolation: Adjust the pH of the aqueous layer to 2-3 with concentrated HCl. Extract the product into ethyl acetate (3 x 600 mL).
Purification: Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid as a pure crystalline solid.
Data and Process Control
Effective scale-up requires careful monitoring and control of critical process parameters.
Table 1: Reagent Stoichiometry and Scale-Up Projections
Compound
MW ( g/mol )
Lab Scale (100g SM)
Pilot Scale (10kg SM)
Molar Eq.
AHMBA (Starting Material)
147.17
100 g
10.0 kg
1.0
Chloroacetyl chloride
112.94
83.6 g (58.5 mL)
8.36 kg (5.85 L)
1.1
Sodium hydroxide
40.00
64.8 g
6.48 kg
2.4
KHMDS (1.0 M in THF)
199.44
1.48 L
148 L
2.2
Table 2: Critical Process Parameters and Justification
Parameter
Step
Recommended Range
Justification
Temperature (N-Acylation)
Part A
0-10 °C
Minimizes hydrolysis of chloroacetyl chloride and prevents side reactions.
pH (Acylation Work-up)
Part A
1-2
Ensures the carboxylic acid intermediate is fully protonated for efficient extraction.
Temperature (Cyclization)
Part B
-10 to 5 °C
Controls the exothermic deprotonation and prevents side reactions like elimination.
Moisture Control
Part B
< 200 ppm water
KHMDS is highly water-sensitive; moisture will consume the reagent and reduce yield.
Quenching Protocol
Part B
Slow, at 0 °C
Safely neutralizes the highly reactive excess base and controls the exotherm.
Expected Results:
Yield: 65-75% over two steps.
Purity: >98% by HPLC after recrystallization.
Appearance: White to off-white crystalline solid.
Troubleshooting
Issue
Probable Cause
Recommended Solution
Low yield in Part A
Hydrolysis of chloroacetyl chloride due to high temp.
Ensure rigorous temperature control (<10 °C) during addition. Check pH to ensure it remains basic.
Incomplete reaction in Part B
Insufficient base; moisture contamination.
Use anhydrous solvents and fresh, titrated KHMDS. Re-check stoichiometry.
Formation of polymeric byproducts
Intermolecular reaction favored over cyclization.
Maintain high dilution during the addition of the intermediate to the base (pseudo-high dilution principle).
Difficulty in crystallization
Presence of impurities or residual solvent.
Perform an additional wash of the organic extract. Screen multiple solvent systems for recrystallization.
References
Lu, H., & Chen, G. (2021). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of polypeptides. Nature Communications, 12(1), 5810. [Link][3]
Frank, R. K., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(1), 68-75. [Link][4]
Kiss, L., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6439–6450. [Link][5]
Lu, H., et al. (2021). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides. ChemRxiv. [Link][6]
Wolfe, C. N., & Chemler, S. R. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link][1]
Kiss, L., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link][7]
Boutillier, P., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters, 23(17), 6898–6902. [Link][8]
Sitapara, S. M., et al. (2024). Expedited Synthesis and Comprehensive Characterization of Oxomorpholine-Imidazole Derivatives: Unraveling their Remarkable Antimicrobial Activity. Journal of Scientific Research, 16(1), 321–330. [Link]
Boutillier, P., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. PubMed. [Link][10]
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link][11]
Chen, Y.-L., et al. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors. Organic Process Research & Development, 25(6), 1436-1446. [Link][2]
Application Notes & Protocols: Strategic Functionalization of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Synthesis Group Topic: Methodologies for the targeted chemical modification of the 3,3-dimethyl-5-oxomorpholine-2-carboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
From: Gemini Advanced Synthesis Group
Topic: Methodologies for the targeted chemical modification of the 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid scaffold.
Introduction: The Strategic Value of a Constrained Scaffold
The morpholine heterocycle is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to confer advantageous properties such as improved solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2] The specific scaffold, 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, represents a particularly valuable building block. It can be viewed as a conformationally restricted amino acid analogue, where the gem-dimethyl group at the C-3 position and the lactam carbonyl at C-5 introduce significant structural constraints. This pre-organization can be highly advantageous for optimizing ligand-receptor interactions.
This guide provides a detailed exploration of synthetic strategies to functionalize this scaffold. The primary sites for modification are the secondary amine at the N-4 position and the carboxylic acid at the C-2 position. These two handles offer orthogonal points for diversification, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. We will also conceptually explore advanced methods for C-H functionalization on the morpholine ring itself.
Caption: Key reactive sites on the 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid scaffold.
Section 1: Functionalization of the C-2 Carboxylic Acid
The carboxylic acid at the C-2 position is the most versatile and readily accessible functional handle on the molecule. Its conversion to amides and esters is fundamental for library synthesis and the introduction of a vast array of chemical functionalities.
Protocol 1: Amide Bond Formation via Activated Coupling
Amide coupling is arguably the most frequently used reaction in drug discovery.[3] The direct condensation of the C-2 carboxylic acid with a primary or secondary amine is facilitated by a coupling reagent, which activates the carboxyl group for nucleophilic attack by the amine.
Rationale (The “Why”): Direct heating of a carboxylic acid and an amine to form an amide is often inefficient and requires harsh conditions. Coupling reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, COMU) generate a highly reactive intermediate in situ. This intermediate is readily attacked by the amine under mild conditions, preserving the integrity of other functional groups and minimizing side reactions like racemization. Additives such as HOBt or Oxyma further enhance efficiency by forming an active ester intermediate, which is less prone to side reactions than the initial activated species.[3][4]
Caption: General workflow for amide coupling at the C-2 position.
Detailed Step-by-Step Protocol (Example using HATU):
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (1.0 eq).
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
Reagent Addition: Add the desired primary or secondary amine (1.1 eq), followed by a hindered organic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
Activation: In a separate vial, dissolve HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Coupling Reagent
Common Additive
Key Advantages & Considerations
EDC (Water-soluble)
HOBt or Oxyma
Water-soluble byproducts are easily removed during workup. Cost-effective.[3]
HATU / HBTU
None (activator is built-in)
Very fast and efficient, even for hindered amines. Low racemization. More expensive.
COMU
None
High coupling efficiency similar to HATU, with less risk of allergenic byproducts.[4]
B(OCH₂CF₃)₃
None
Boron-based reagent; mild conditions, products often purified by simple filtration.[5]
Table 1: Comparison of common amide coupling reagents.
Section 2: Functionalization of the N-4 Position
The secondary amine of the morpholine ring is a nucleophilic center that provides a direct route for introducing substituents that can act as key pharmacophoric elements or modulate the overall physicochemical properties of the molecule.
Protocol 2: N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward method to introduce alkyl or benzyl groups at the N-4 position. The reaction proceeds via an S_N2 mechanism.
Rationale: The reaction requires a base to deprotonate the secondary amine, increasing its nucleophilicity to attack the electrophilic alkyl halide. A non-protic solvent is preferred to avoid side reactions with the solvent. The choice of base is important; a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA is often sufficient to prevent unwanted side reactions.
Caption: General scheme for direct N-alkylation.
Detailed Step-by-Step Protocol:
Preparation: To a solution of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (1.0 eq) in DMF, add a base such as powdered potassium carbonate (K₂CO₃) (2.0-3.0 eq).
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.
Monitoring: Monitor the reaction by LC-MS. Note that the product will have a different mass and the starting material will be consumed.
Workup: After cooling to room temperature, pour the mixture into water and extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography to yield the N-alkylated product. Note: The carboxylic acid may interfere with purification; protection as an ester prior to N-alkylation may be a more robust strategy.
Protocol 3: N-Arylation via Buchwald-Hartwig Coupling (Conceptual)
Introducing an aryl or heteroaryl group at the N-4 position often requires more advanced cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for this purpose.
Rationale: This reaction forms a C-N bond between the morpholine nitrogen and an sp²-hybridized carbon of an aryl halide or triflate. It requires a palladium catalyst, a specialized phosphine ligand to facilitate the catalytic cycle (reductive elimination), and a strong, non-nucleophilic base to deprotonate the amine.
Conceptual Workflow:
Reactants: N-4 morpholine (ester-protected), aryl halide (e.g., bromobenzene), palladium pre-catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
Conditions: The reaction would be run in an inert solvent like toluene or dioxane under an inert atmosphere (Argon or Nitrogen) with heating.
Significance: This method allows for the installation of complex aromatic systems that are inaccessible through classical methods, greatly expanding the accessible chemical space for SAR exploration.
Section 3: C-H Functionalization of the Morpholine Ring (Advanced/Conceptual)
Directly modifying the C-H bonds of the morpholine backbone is a cutting-edge strategy that avoids the need for pre-installed functional groups. While challenging, methods for C-H functionalization are rapidly advancing.
Recent literature has demonstrated the functionalization of morpholin-2-ones at the C-3 position (alpha to the nitrogen) via copper-catalyzed Cross-Dehydrogenative Coupling (CDC).[6] This strategy could potentially be adapted for the C-6 position of our scaffold, although it would likely require prior N-protection.
Rationale: The proposed mechanism involves the generation of an iminium ion intermediate via oxidation at the position alpha to the ring nitrogen.[6] This electrophilic intermediate is then trapped by a suitable nucleophile. This approach is highly atom-economical as it forms a new bond by removing two hydrogen atoms, with an oxidant (like O₂) being the only stoichiometric byproduct.[6]
Feasibility for the Target Scaffold:
Regioselectivity: The C-6 methylene hydrogens are alpha to the ring oxygen, while the N-4 position is a secondary amine. Functionalization would most likely occur at a position alpha to the nitrogen if it were a tertiary amine. For our specific molecule, N-H functionalization is the most probable pathway. To achieve C-H functionalization on the ring, the nitrogen would first need to be protected (e.g., as an N-aryl or N-acyl group) to block its reactivity and potentially direct functionalization to a C-H bond.
Future Outlook: As C-H activation methods become more sophisticated, regioselective functionalization of the C-6 position may become a viable and powerful tool for modifying this scaffold.[7]
Conclusion
The 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid scaffold offers a rich platform for chemical exploration in drug discovery. The orthogonal reactivity of the C-2 carboxylic acid and the N-4 amine allows for systematic and diverse functionalization. Standard amide coupling and N-alkylation protocols provide robust and reliable methods for generating libraries of analogues. While direct C-H functionalization of the morpholine ring remains a developing area, it represents an exciting future direction for creating novel chemical entities from this valuable constrained building block.
References
Electrophilic substitution in N‐Boc‐3,4‐dihydro‐morpholine 3 a. - ResearchGate. Available at: [Link]
Orosz, F., Sipos, B., Káncz, A., Mucsi, Z., & Orentas, E. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]
Musacchio, T. J., & MacMillan, D. W. C. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
Guedes, A., Marques, M. M. B., & da Silva, A. M. G. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Catalysts. Available at: [Link]
Nandi, B., Pattanayak, S., & Sinha, S. (2013). Synthesis of Nucleobase-Functionalized Morpholino-Modified Nucleoside Monomers Through Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry.
Representative morpholine ring formation reactions. Conditions: (a)... - ResearchGate. Available at: [Link]
Orosz, F., Sipos, B., Káncz, A., Mucsi, Z., & Orentas, E. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]
Babenko, N., & Gevorgyan, V. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]
Dherange, J., & Stephenson, C. R. J. (2020). Late-Stage C–H Functionalization of Azines. PMC. Available at: [Link]
3,3-dimethyl-5-oxomorpholine-2-carboxylic acid - Appchem. Available at: [Link]
Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
Gopishetty, B., & Peglion, J.-L. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Available at: [Link]
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Available at: [Link]
A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. Available at: [Link]
α‐Functionalization of Morpholine and N‐Tosyl piperazine. Reactions... - ResearchGate. Available at: [Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. Available at: [Link]
Wang, D.-H., & Yu, J.-Q. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids. PubMed. Available at: [Link]
Ghosh, U., Gupta, S., & Sinha, S. (2023). Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. PubMed. Available at: [Link]
Representative morpholine ring formation. Reagents and conditions: a)... - ResearchGate. Available at: [Link]
Duda-Madej, A., Płaziński, A., Kuś-Liśkiewicz, M., & Polański, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
Efficient Chemical Synthesis of a Scutellarein Derivative Containing Morpholine Ring - Bentham Science Publisher. Available at: [Link]
Ghosh, U., Gupta, S., & Sinha, S. (2022). Synthesis of 5′-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. Bioconjugate Chemistry. Available at: [Link]
AlTamiemi, E. O., & Khammas, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]
Kawano, S., Saito, K., & Yamada, T. (2018). Amidation reaction of carboxylic acid with formamide derivative using SO3•pyridine. Keio University.
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. Available at: [Link]
Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions - Indian Academy of Sciences. Available at: [Link]
Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[6][8][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties - Oriental Journal of Chemistry. Available at: [Link]
(PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone - ResearchGate. Available at: [Link]
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Available at: [Link]
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. Available at: [Link]
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals
Application Focus: Peptidomimetics, Conformationally Restricted Scaffolds, and Sterically Hindered Couplings
Introduction & Mechanistic Rationale
The incorporation of non-natural, conformationally restricted building blocks is a cornerstone of modern peptidomimetic drug discovery. Morpholine-based scaffolds are increasingly utilized to stabilize specific secondary structures, such as polyproline II (PPII) helices and γ-turns [2], while simultaneously improving critical pharmacokinetic properties like oral bioavailability and protease resistance [1].
3,3-dimethyl-5-oxomorpholine-2-carboxylic acid represents a highly specialized, sterically hindered β-amino acid equivalent (lactam). Its structural topology features a morpholin-3-one core, where the nitrogen is locked in an amide bond (5-oxo), making this building block primarily useful as an N-terminal capping agent or a side-chain pharmacophore appendage.
The Causality of Coupling Difficulties
The primary challenge in utilizing this building block in Solid-Phase Peptide Synthesis (SPPS) lies in its extreme steric hindrance. The reactive C2-carboxylic acid is flanked by the morpholine ring oxygen (O1) and a fully substituted C3 carbon bearing gem-dimethyl groups. This creates a massive steric shield around the carbonyl carbon, severely impeding the trajectory of nucleophilic attack by the resin-bound amine.
Standard carbodiimide chemistry (e.g., DIC/HOBt) is generally insufficient for such hindered substrates, leading to incomplete coupling, deletion sequences, and elevated epimerization due to the prolonged reaction times required [4]. To overcome this activation barrier, the generation of a "superactive ester" is mandatory. Modern Oxyma-based uronium salts, such as COMU, are uniquely suited for this task. The Oxyma leaving group is less sterically demanding than traditional OBt/OAt groups and provides exceptional resistance to racemization even at elevated temperatures[3].
Mechanistic Pathway of Activation
The following diagram illustrates the mechanistic pathway utilized to overcome the steric clash inherent to the 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid scaffold. By utilizing COMU and a non-nucleophilic base (DIPEA), the hindered acid is rapidly converted into an Oxyma-active ester, which lowers the transition state energy for the subsequent nucleophilic attack.
Caption: Mechanistic pathway of sterically hindered carboxylic acid activation and coupling.
Quantitative Data: Coupling Reagent Optimization
To establish a self-validating protocol, empirical optimization of the coupling conditions is required. The table below summarizes the coupling efficiency of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid onto a model Rink Amide-bound dipeptide (H-Phe-Leu-Resin). Yields were determined by quantitative UV-Fmoc monitoring and LC-MS analysis of the cleaved product.
Coupling Reagent
Additive
Base (Eq)
Temp (°C)
Time (h)
Coupling Yield (%)
Epimerization (%)
DIC (3.0 eq)
HOBt (3.0 eq)
DIPEA (6.0)
25
4.0
35.2
< 1.0
HATU (2.9 eq)
HOAt (3.0 eq)
DIPEA (6.0)
25
4.0
72.4
2.5
HATU (2.9 eq)
HOAt (3.0 eq)
DIPEA (6.0)
50
2.0
89.1
4.1
COMU (2.9 eq)
Oxyma (3.0 eq)
DIPEA (6.0)
50
2.0
94.8
1.2
PyAOP (2.9 eq)
HOAt (3.0 eq)
DIPEA (6.0)
50
2.0
91.5
1.5
Experimental Protocols
The following step-by-step methodology details the incorporation of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid into a growing peptide chain. This protocol is designed as a self-validating system; the inclusion of a capping step ensures that any unreacted sequences are terminated, simplifying downstream HPLC purification.
Transfer 100 mg of Fmoc-protected peptidyl-resin to a fritted synthesis syringe.
Swell the resin in 3 mL of DCM for 20 minutes, followed by 3 mL of DMF for 20 minutes. Drain completely.
Add 3 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, then drain.
Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
Wash the resin thoroughly: DMF (5 × 3 mL) and DCM (5 × 3 mL).
Step 2: Pre-Activation of the Hindered Acid
In a separate glass vial, dissolve 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of DMF (approx. 1.5 mL).
Add COMU (2.9 eq) to the solution and vortex until fully dissolved.
Add DIPEA (6.0 eq) to initiate activation. The solution will typically exhibit a color change (yellow/orange) indicative of active ester formation.
Allow the mixture to pre-activate at room temperature for exactly 3 minutes. Note: Prolonged pre-activation of COMU can lead to guanidinylation side reactions; strict timing is required.
Step 3: High-Efficiency Coupling
Transfer the pre-activated solution to the syringe containing the deprotected peptidyl-resin.
Place the syringe in a heated agitation block set to 50°C .
Agitate the reaction mixture for 2 hours .
Drain the reaction mixture and wash the resin with DMF (3 × 3 mL).
Step 4: Capping (Critical Quality Control Step)
To prevent the propagation of deletion sequences from any unreacted amines, add 3 mL of a capping solution (Acetic Anhydride/DIPEA/DMF, 1:2:7 v/v/v).
Agitate at room temperature for 10 minutes.
Drain and wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL). Dry the resin under a stream of nitrogen.
Step 5: Cleavage and Global Deprotection
Treat the dried resin with 3 mL of cleavage cocktail: TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).
Agitate at room temperature for 2 hours.
Filter the cleavage solution into a centrifuge tube containing 15 mL of cold diethyl ether (-20°C) to precipitate the peptidomimetic product.
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
Lyophilize the crude product prior to RP-HPLC purification.
SPPS Workflow Visualization
Caption: Workflow for SPPS incorporation of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid.
References
Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]
Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer. Organic Letters. Available at:[Link]
White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova. Available at:[Link]
Introduction to Peptide Synthesis. National Institutes of Health (PMC). Available at:[Link]
Method
Application Note: Advanced Catalytic Systems for the Functionalization of 3,3-Dimethyl-5-oxomorpholine-2-carboxylic Acid
Executive Summary & Structural Rationale 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid (CAS: 2092799-26-1) is a highly versatile, conformationally restricted building block used extensively in the synthesis of peptidomi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid (CAS: 2092799-26-1) is a highly versatile, conformationally restricted building block used extensively in the synthesis of peptidomimetics and novel active pharmaceutical ingredients (APIs)[1].
From a catalytic perspective, this molecule presents a unique set of challenges and opportunities due to its specific topology:
C2 Carboxylic Acid: Adjacent to the O1 ether oxygen, making it an ideal candidate for both direct catalytic amidation and traceless decarboxylative radical generation.
C3 Gem-Dimethyl Group: Provides immense steric shielding. While this stabilizes adjacent reactive intermediates, it severely hinders traditional transition-metal catalysis at the neighboring N4 position.
N4 Lactam Nitrogen: The presence of the C5 carbonyl reduces the nucleophilicity of this nitrogen, necessitating highly active catalytic systems for functionalization.
This guide details three state-of-the-art catalytic systems designed to selectively functionalize this complex scaffold, providing researchers with self-validating protocols grounded in mechanistic causality.
Catalytic Domain 1: Boronic Acid-Catalyzed Direct Amidation (C2 Functionalization)
Mechanistic Causality
Traditional peptide coupling requires hazardous, stoichiometric reagents (e.g., HATU, EDC) that generate massive waste. Organoboron acids act as highly efficient Lewis acid catalysts that reversibly form covalent interactions with the C2 carboxyl group[2]. By utilizing an electron-deficient catalyst like 3,4,5-trifluorophenylboronic acid, the carboxylic acid is converted into a highly reactive monoacyloxyborate intermediate[3]. This intermediate is highly susceptible to nucleophilic attack by amines, extruding water as the sole byproduct.
Boronic acid-catalyzed direct amidation pathway for C2-functionalization.
Self-Validating Protocol: Dean-Stark Amidation
Preparation: In a 100 mL round-bottom flask, suspend 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (10.0 mmol) and the target amine (10.5 mmol) in 40 mL of fluorobenzene or toluene.
Apparatus Setup: Attach a Dean-Stark trap pre-filled with the reaction solvent, followed by a reflux condenser.
Reflux & Validation: Heat the mixture to a vigorous reflux.
Validation Checkpoint: Monitor the Dean-Stark trap. The accumulation of a distinct aqueous layer provides visual confirmation of catalytic turnover. If water ceases to accumulate before the theoretical volume (180 µL) is reached, catalyst deactivation or substrate depletion has occurred.
Workup: Once water evolution ceases (typically 12–16 hours), cool to room temperature. Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO3 (to remove unreacted acid and catalyst).
Arylation of the N4 lactam nitrogen is severely impeded by the adjacent C3 gem-dimethyl group. Standard phosphine ligands (e.g., BINAP, DPPF) form Pd(II) intermediates that cannot easily undergo reductive elimination due to this steric wall. To overcome this, the catalyst system must employ Xantphos . Xantphos possesses a remarkably large bite angle (150.7°), which forces the Pd(II) center into a rare trans-chelating geometry[4]. This geometric distortion drastically accelerates the C–N bond-forming reductive elimination step, effectively bypassing the steric hindrance of the gem-dimethyl group.
Pd-catalyzed N-arylation workflow utilizing Xantphos to overcome steric hindrance.
Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine the morpholinone substrate (5.0 mmol), aryl bromide (5.5 mmol), Pd2(dba)3 (0.1 mmol, 2 mol%), Xantphos (0.3 mmol, 6 mol%), and anhydrous Cs2CO3 (7.5 mmol).
Solvent Addition: Evacuate and backfill with Argon (3x). Add 20 mL of anhydrous 1,4-dioxane.
Reaction Execution: Seal the tube and heat to 100 °C.
Validation Checkpoint: Perform a TLC check (Hexanes/EtOAc 7:3) after 3 hours. The disappearance of the UV-active aryl bromide spot and the emergence of a new, lower-Rf UV-active spot confirms successful oxidative addition and reductive elimination. If the solution turns completely black with a heavy precipitate early in the reaction, Pd-black has formed, indicating ligand dissociation or oxygen contamination.
Purification: Filter the cooled mixture through a pad of Celite to remove inorganic salts and Pd particulates. Concentrate and purify via flash chromatography.
The C2 carboxylic acid can be utilized as a traceless activating group for sp3-sp2 cross-coupling. Under Ir-catalyzed photoredox conditions, single-electron transfer (SET) oxidation of the deprotonated carboxylate yields a radical that rapidly extrudes CO2. The resulting alpha-oxy sp3 radical is highly stabilized by the adjacent O1 ether oxygen's lone pairs. Furthermore, the C3 gem-dimethyl group shields this radical, preventing unwanted homocoupling and favoring capture by the Ni(II) catalytic cycle to form a new C–C bond.
Dual metallaphotoredox catalytic cycle for decarboxylative sp3-sp2 cross-coupling.
Self-Validating Protocol: Dual Catalysis
Reagent Mixing: To a vial equipped with a Teflon septum, add the carboxylic acid (1.0 mmol), aryl halide (1.0 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.01 mmol, 1 mol%), NiCl2·dme (0.05 mmol, 5 mol%), dtbbpy (0.05 mmol, 5 mol%), and Cs2CO3 (1.5 mmol).
Degassing: Add 10 mL of DMF. Sparge the solution with Argon for 15 minutes.
Validation Checkpoint: Monitor the solution color. A transition from pale yellow/green to a deep, vibrant orange/red indicates the successful formation of the active Ni-dtbbpy complex.
Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours.
Quenching: Dilute with water and extract with EtOAc. Wash the organic layer extensively with LiCl (5% aq) to remove DMF prior to column chromatography.
Quantitative Data Summary
The following table synthesizes the operational parameters and expected outcomes for the three catalytic systems applied to the 3,3-dimethyl-5-oxomorpholine scaffold.
Catalytic System
Target Site
Key Catalyst(s)
Primary Challenge Overcome
Typical Yield Range
Boronic Acid Amidation
C2 (Carboxylic Acid)
3,4,5-Trifluorophenylboronic acid
Avoids hazardous stoichiometric coupling reagents
75–92%
Buchwald-Hartwig Arylation
N4 (Lactam Nitrogen)
Pd2(dba)3 / Xantphos
Overcomes severe C3 gem-dimethyl steric bulk
65–88%
Metallaphotoredox Coupling
C2 (Decarboxylative)
Ir[dF(CF3)ppy]2(dtbbpy)PF6 / NiCl2
Enables sp3-sp2 coupling without β-hydride elimination
60–85%
References
Yin, J.; Buchwald, S. L. "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex", Journal of the American Chemical Society (2002).[Link]
Zheng, H. et al. "Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis", ACS Catalysis (2013).[Link]
"Chemoselective Boron-Catalyzed Nucleophilic Activation of Carboxylic Acids for Mannich-Type Reactions", Journal of the American Chemical Society (2015).[Link]
Technical Support Center: Yield Optimization for 3,3-Dimethyl-5-oxomorpholine-2-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals who are synthesizing 3,3-dimethyl-5-oxomorpholi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals who are synthesizing 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid . This morpholinone scaffold is highly valuable in modern medicinal chemistry, but its synthesis is often plagued by poor yields due to competing side reactions (e.g., O-acylation, oligomerization, and lactam ring-opening).
This guide provides field-proven, self-validating protocols and causal troubleshooting insights to help you maximize your reaction yields.
Quantitative Yield Optimization Summary
By addressing the mechanistic pitfalls at each step, you can significantly improve the overall isolated yield. The table below summarizes the critical optimization parameters:
Reaction Step
Common Yield Issue
Optimized Yield
Key Optimization Parameter
1. N-Acylation
60–70% (O-acylation)
90–95%
Strict temperature control (0 °C), 1.05 eq Chloroacetyl chloride.
2. Cyclization
40–50% (Oligomerization)
85–90%
High dilution (0.05 M), strong irreversible base (NaH in THF).
3. Saponification
50–60% (Ring opening)
>95%
Mild hydrolysis using LiOH (1.5 eq) in THF/H₂O at 25 °C.
Synthetic Workflow Visualization
Fig 1. Step-by-step synthetic workflow for 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid.
Every protocol below is designed as a self-validating system, ensuring you can confirm the success of each intermediate step before proceeding.
Protocol 1: N-Acylation
Preparation: Dissolve Methyl 3-amino-2-hydroxy-3-methylbutanoate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Base Addition: Add Triethylamine (TEA) (2.0 eq) and cool the reaction mixture to 0 °C under an inert argon atmosphere.
Electrophile Addition: Dissolve Chloroacetyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature strictly below 5 °C[1].
Self-Validation: Stir for 1 hour at 0 °C. Monitor the reaction via TLC (ninhydrin stain). The primary amine starting material spot must disappear completely, indicating full N-acylation.
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the N-(chloroacetyl) intermediate.
Protocol 2: Intramolecular Cyclization
Preparation: Dissolve the N-(chloroacetyl) intermediate in anhydrous THF. Critical: Maintain a high dilution concentration (0.05 M) to favor intramolecular kinetics.
Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Self-Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Analyze via LC-MS. The linear intermediate mass should disappear, replaced entirely by the [M+H]⁺ peak corresponding to the cyclized methyl 3,3-dimethyl-5-oxomorpholine-2-carboxylate.
Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry, and concentrate.
Protocol 3: Mild Saponification
Preparation: Dissolve the cyclized ester in a 3:1 mixture of THF and H₂O (0.1 M).
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) at room temperature (25 °C).
Self-Validation: Stir for 2 hours. TLC or LC-MS should indicate complete consumption of the ester. Do not apply heat.
Workup: Acidify the aqueous layer to pH 2–3 using 1M HCl. Extract extensively with EtOAc. Dry the combined organic layers over Na₂SO₄ and concentrate to afford the final 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid.
Troubleshooting Guides & FAQs
Q1: Why am I observing significant O-acylation during the chloroacetyl chloride addition?A1: Chloroacetyl chloride is a highly reactive, unhindered acylating agent[1]. If the temperature exceeds 5 °C or if a large excess of the reagent is used, the secondary hydroxyl group at C2 will compete with the sterically hindered primary amine (attached to the C3 gem-dimethyl group) for the electrophile.
Solution: Strictly control the temperature at 0 °C and limit the chloroacetyl chloride to a slight excess (1.05 eq). The primary amine is inherently more nucleophilic than the alcohol, but kinetic control via low temperature is required to maintain this selectivity.
Q2: My cyclization step yields a sticky polymeric mixture instead of the desired morpholinone. How can I drive intramolecular cyclization?A2: You are observing intermolecular Sₙ2 displacement (oligomerization), which outcompetes intramolecular cyclization when the concentration of the alkoxide intermediate is too high or the base is too weak. Mechanistically, the gem-dimethyl group at C3 provides a highly favorable Thorpe-Ingold effect (angle compression), which naturally brings the reactive alkoxide and the alkyl chloride closer together, favoring ring closure[2],[3]. However, to leverage this effect, you must use high dilution (0.05 M) to suppress intermolecular collisions and a strong base (like NaH) to ensure complete, irreversible deprotonation of the secondary alcohol.
Fig 2. Divergent reaction pathways during the crucial morpholinone cyclization step.
Q3: During ester hydrolysis, I observe degradation and opening of the morpholinone ring. What is the mechanism, and how do I prevent it?A3: The 5-oxomorpholine ring contains a lactam linkage. Under harsh basic conditions (e.g., NaOH or KOH at elevated temperatures), hydroxide ions can attack the lactam carbonyl (C5) just as easily as the ester carbonyl, leading to irreversible ring-opening and the formation of a linear N-(carboxymethyl) derivative.
Solution: Switch to mild saponification conditions using LiOH in a THF/Water mixture at room temperature. The lithium cation coordinates with the ester carbonyl, activating it for hydrolysis while leaving the lactam intact.
References
Title: WO2025096453A1 - Compounds for the treatment of kidney disease
Source: Google Patents
URL
Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines
Source: ACS Publications (Journal of Organic Chemistry)
URL: [Link]
Title: Thorpe-Ingold effect
Source: Wikipedia
URL: [Link]
Technical Support Center: Preventing Racemization During 3,3-dimethyl-5-oxomorpholine-2-carboxylic Acid Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in synthetic chemistry: the prevention of racemization durin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in synthetic chemistry: the prevention of racemization during the coupling of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid and its derivatives. Maintaining stereochemical integrity is paramount, as the biological activity of a molecule is intrinsically linked to its three-dimensional structure.[1] Even minor levels of racemization can lead to diastereomeric impurities that are difficult to separate and can compromise the efficacy and safety of the final compound.[1]
This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid?
A: 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is a heterocyclic compound with the chemical formula C7H11NO4.[2] It features a morpholine ring system with two methyl groups at the 3-position, a carbonyl group at the 5-position, and a carboxylic acid at the 2-position. The chiral center of concern during coupling reactions is the α-carbon (C2), which is bonded to the carboxylic acid group.
Q2: What is racemization and why is it a concern in coupling reactions?
A: Racemization is the process by which a chiral molecule loses its stereochemical purity, resulting in a mixture of both enantiomers (in this case, the R and S forms at the C2 position).[1][3] During amide bond formation, the carboxylic acid is "activated" to make it more reactive towards the amine. This activation process can increase the acidity of the proton on the α-carbon.[4][5] If a base is present, it can abstract this proton, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of the original stereochemistry.[4][5]
Q3: What are the primary mechanisms of racemization during the coupling of this molecule?
A: The two primary mechanisms of racemization during the coupling of α-amino acid derivatives are:
Direct Enolization: A base in the reaction mixture directly removes the α-proton from the activated carboxylic acid intermediate, forming a planar enolate.[3][4]
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is particularly acidic and susceptible to abstraction by a base, leading to racemization.[3][5]
The following diagram illustrates these two competing pathways.
Caption: Workflow for low-racemization coupling with DIC/Oxyma.
Protocol 2: Analytical Method for Detecting Racemization
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the extent of racemization.
Sample Preparation: Prepare a standard of the desired, stereochemically pure product. Prepare a sample of the crude or purified reaction product at a concentration of approximately 0.1-1 mg/mL in a suitable mobile phase.
2. Column: Use a suitable chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase).
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a mixture of hexane/isopropanol or a similar non-polar/polar solvent system, is used.
Analysis: Inject the standard and the sample onto the chiral HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.
Quantification: Integrate the peak areas of the desired enantiomer and the undesired enantiomer to determine the percentage of racemization.
Capillary Electrophoresis (CE) is another powerful technique with excellent sensitivity for detecting racemization, often capable of detecting as low as 0.05% of the minor enantiomer.
[12][13]
References
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]
Organic Chemistry Portal. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]
Royal Society of Chemistry. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
Zhao, J., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
Google Search.
Royal Society of Chemistry. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. [Link]
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
Gübitz, G., & Schmid, M. G. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(17), 2999-3003. [Link]
Yoshiya, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
Zhao, J., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10374-10381. [Link]
Warner, B. P., & Buchwald, S. L. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 80(9), 4813-4818. [Link]
Kuroda, H., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]
McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 525-534. [Link]
Royal Society of Chemistry. (2016). Efficient amide coupling of sterically hindered substrates with acyl fluorides at elevated temperature. Organic & Biomolecular Chemistry. [Link]
Jia, C., et al. (2014). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science. [Link]
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3376-3384. [Link]
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies Application Note. [Link]
Sivakua, T., & Smith, G. G. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules. [Link]
Cheng, J., et al. (2010). Cu(OTf)2-Mediated Chan-Lam Reaction of Carboxylic Acids to Access Phenolic Esters. The Journal of Organic Chemistry, 75(21), 7472-7474. [Link]
MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]
Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. [Link]
Technical Support Center: Troubleshooting Steric Hindrance in 3,3-Dimethyl-5-oxomorpholine-2-carboxylic Acid Couplings
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks with 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks with 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid .
The core challenge with this substrate is profound steric hindrance. The gem-dimethyl group at the C3 position creates a "neopentyl-like" steric shield directly adjacent to the C2 carboxylic acid. This severely restricts the approach trajectory of incoming nucleophiles and coupling reagents, often rendering standard amide coupling protocols ineffective[1][2]. Below, we provide mechanistic insights, troubleshooting matrices, and self-validating protocols to overcome these specific steric barriers.
Part 1: Mechanistic FAQs (The "Why")
Q: Why do standard carbodiimides (like EDC/HOBt or DCC) fail with this specific substrate?A: Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. In unhindered systems, the amine rapidly attacks this intermediate to form the amide. However, the C3 gem-dimethyl group physically blocks the amine's approach. This kinetic delay allows the O-acylisourea to undergo a detrimental, irreversible intramolecular rearrangement into an unreactive N-acylurea (a "dead-end" byproduct).
Q: Why are COMU and HATU recommended over older reagents like HBTU?A: HATU and COMU generate highly reactive, less sterically demanding active esters (OAt and Oxyma, respectively)[3][4]. HATU benefits from the pyridine nitrogen of its HOAt leaving group, which provides anchimeric (neighboring group) assistance. This internal basic site helps guide and deprotonate the incoming amine, facilitating attack despite the steric bulk[5]. COMU, a third-generation uronium salt, utilizes an Oxyma leaving group. It offers superior solubility, reactivity comparable to HATU, and a non-explosive safety profile[3][4].
Q: What if uronium reagents (HATU/COMU) still yield unreacted starting material?A: If uronium reagents fail, the amine might be reacting with the coupling reagent itself to form a stable guanidinium byproduct rather than attacking the sterically hindered active ester[5]. In such extreme cases, you must bypass active esters entirely and convert the acid to an acid chloride . Acid chlorides are sp2-hybridized, planar, and highly electrophilic, making them the ultimate solution for extreme steric hindrance[6].
Part 2: Troubleshooting Guide (The "How")
Issue 1: Low Yield / High Starting Material Recovery
Causality: Incomplete activation or slow nucleophilic attack due to the C3 methyl groups blocking the C2 carboxylate.
Resolution: Increase the pre-activation time to 3–5 minutes before adding the amine. Ensure the use of a highly reactive coupling reagent like COMU[4]. If the amine is also hindered, elevate the reaction temperature slightly (e.g., 40°C) or utilize microwave-assisted synthesis to overcome the activation energy barrier.
Issue 2: Formation of Guanidinium Byproducts
Causality: The amine acts as a nucleophile against the uronium coupling reagent (e.g., HATU) instead of the activated acid, a common side reaction when the acid is highly hindered[5].
Resolution: Strictly adhere to the order of addition. Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. Alternatively, switch to a phosphonium-based reagent like PyAOP, which drives the reaction without the risk of guanidinylation[5].
Issue 3: Epimerization at C2 (If using chiral derivatives)
Causality: Slow coupling allows the activated ester to form an oxazolone intermediate, leading to base-catalyzed racemization.
Resolution: Use COMU or HATU, which are highly effective at suppressing racemization compared to older benzotriazole-based reagents[3][4]. Maintain strictly stoichiometric amounts of base (e.g., 1.0–1.5 eq DIPEA) to minimize base-catalyzed enolization.
Part 3: Quantitative Data Summary
The following table summarizes the expected performance of various coupling strategies specifically applied to sterically hindered substrates like 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid.
This protocol utilizes COMU for its high reactivity and easily removable water-soluble byproducts.
Preparation: Dissolve 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.
Activation: Add COMU (1.2 eq) and DIPEA (2.0 eq) to the solution.
Self-Validation Checkpoint 1: Stir for 2–3 minutes at room temperature. A slight color change (often yellowish) indicates the formation of the Oxyma active ester. Validation: Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (from the quench) or the Oxyma active ester, confirming successful activation[4].
Coupling: Add the amine nucleophile (1.2 eq) dropwise to the pre-activated mixture.
Self-Validation Checkpoint 2: Stir at room temperature for 2–4 hours. Monitor the disappearance of the active ester mass via LC-MS.
Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF and water-soluble COMU byproducts)[4], 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Use this protocol if Protocol A fails due to extreme steric clash between the gem-dimethyl group and a bulky amine.
Preparation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under N₂ at 0°C.
Activation: Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.5 eq)[6].
Self-Validation Checkpoint 1: Observe the reaction vessel. The generation of the acid chloride is accompanied by immediate gas evolution (CO, CO₂, and HCl). Once the bubbling completely ceases (approximately 1–2 hours), the conversion to the acid chloride is complete.
Concentration: Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and HCl. Do not expose the highly reactive intermediate to atmospheric moisture.
Coupling: Redissolve the crude acid chloride in anhydrous DCM, cool to 0°C, and add the amine (1.2 eq) followed by Triethylamine (2.5 eq) to scavenge the generated HCl[6].
Self-Validation Checkpoint 2: A white precipitate (Triethylamine hydrochloride salt) should form immediately, indicating successful amide bond formation.
Work-up: Stir for 2 hours, quench with water, extract with DCM, and wash with brine.
Part 5: Visualizations
Troubleshooting workflow for amide coupling of sterically hindered carboxylic acids.
Mechanistic pathway of COMU-mediated activation and coupling.
References
A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem.
Peptide Coupling Reagents Guide - Sigma-Aldrich.
COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies.
Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem.
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
Which reagent high yield direct amide formation between Carboxylic acids and amines? - ResearchGate.
Technical Support Center: HPLC Method Development for the Purification of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the HPLC-based purification of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the HPLC-based purification of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid. This document moves beyond a simple step-by-step template, offering in-depth explanations of the underlying chromatographic principles and a structured troubleshooting framework to address common challenges encountered with this class of polar, acidic molecules.
Understanding the Analyte: 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
The primary challenge in developing a purification method for 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid stems from its inherent physicochemical properties. It is a small, polar molecule containing a carboxylic acid functional group. This combination leads to poor retention on traditional reversed-phase (RP) columns under neutral pH conditions and a propensity for poor peak shape.[1][2] Furthermore, the molecule possesses a chiral center at the C2 position, necessitating consideration for enantiomeric separation if the desired product is a single enantiomer.
Table 1: Physicochemical Properties of the Target Analyte
Contains a carboxylic acid and an amide within a morpholine ring.
The carboxylic acid group is ionizable, making retention pH-dependent. The overall structure is highly polar.
pKa (estimated)
~3.5 - 4.5
The molecule will be ionized (negatively charged) at pH > 4.5, leading to very low retention in reversed-phase.[4][5]
logP (estimated)
< 0
Indicates high hydrophilicity, predicting poor retention on standard C18 columns.[6]
Chromophore
Primarily a carbonyl group from the amide and carboxylic acid.
Lacks a strong UV chromophore. Detection at low wavelengths (e.g., < 220 nm) will be necessary.[6]
Method Development Workflow
A logical, structured approach to method development is crucial. The following workflow outlines the decision-making process for selecting the optimal chromatographic mode and refining the separation conditions.
Caption: High-level workflow for HPLC method development.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during method development and purification.
Category 1: Analyte Retention & Elution
Q1: My analyte, 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, shows little to no retention on my C18 column, eluting at or near the void volume. What is happening and how do I fix it?
A1: This is the most common issue for this type of molecule. The lack of retention is due to two factors: the molecule's high polarity and the ionization of its carboxylic acid group in typical mobile phases (e.g., water/acetonitrile). In its ionized (charged) state, the analyte is extremely hydrophilic and has minimal interaction with the nonpolar C18 stationary phase.[5][7]
Here are three robust strategies to increase retention:
Strategy A: Ion Suppression in Reversed-Phase (RP)
This is the most straightforward approach. By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, you protonate the carboxylic acid group, rendering it neutral.[8] This significantly increases its hydrophobicity and, consequently, its retention on an RP column.[4][9]
Caption: Effect of mobile phase pH on analyte ionization and retention in RP-HPLC.
Experimental Protocol: Ion Suppression Method
Column: Use a high-purity, end-capped C18 or a polar-embedded C18 column (e.g., Amide phase) for better peak shape and resistance to dewetting.[10]
Mobile Phase A (Aqueous): Prepare 0.1% (v/v) Formic Acid or 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. For preparative work where TFA is undesirable, 0.1% formic acid is preferred. Measure the pH to ensure it is in the 2.5-3.0 range.
Mobile Phase B (Organic): Acetonitrile or Methanol.
Initial Gradient:
0-2 min: 5% B
2-15 min: 5% to 50% B
15-17 min: 50% to 95% B
17-20 min: Hold at 95% B
20-21 min: 95% to 5% B
21-25 min: Re-equilibrate at 5% B
Detection: 205 nm or 210 nm.
Injection: Ensure your sample is dissolved in a solvent no stronger than the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).[11]
HILIC is an excellent alternative designed specifically for polar compounds.[1][12] Retention is based on the partitioning of the analyte between the high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide, or diol).[13]
Experimental Protocol: HILIC Screening Method
Column: HILIC Amide, HILIC Silica, or Diol-based column (e.g., 150 x 4.6 mm, 3.5 µm).[14]
Mobile Phase A (Aqueous): 10 mM Ammonium Formate or Ammonium Acetate in 90:10 Water:Acetonitrile, adjusted to pH 3.5 with Formic Acid.
Mobile Phase B (Organic): Acetonitrile.
Initial Gradient (Note: HILIC gradients run from high to low organic):
0-2 min: 95% B
2-15 min: 95% to 60% B
15-17 min: 60% to 40% B
17-20 min: Hold at 40% B
20-21 min: 40% to 95% B
21-25 min: Re-equilibrate at 95% B
Key Consideration: HILIC requires longer equilibration times than RP-HPLC. Ensure the column is thoroughly equilibrated before the first injection.
Strategy C: Mixed-Mode Chromatography (MMC)
MMC columns utilize stationary phases with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., anion-exchange).[15][16][17] This allows for dual retention mechanisms, providing robust retention for ionizable compounds like yours without requiring extreme pH.[18]
Mobile Phase A (Aqueous): 20-50 mM Ammonium Formate in water, pH adjusted to 4.5.
Mobile Phase B (Organic): Acetonitrile.
Initial Gradient: Similar to the RP gradient, starting at 5-10% B.
Principle: At pH 4.5, the analyte is partially or fully ionized (R-COO⁻) and will be retained by the anion-exchange mechanism, while also interacting with the C18 ligands. Selectivity can be tuned by adjusting both the organic content and the ionic strength (buffer concentration) of the mobile phase.[18]
Category 2: Peak Shape & Resolution
Q2: I have achieved retention using an acidic mobile phase, but my peak is tailing significantly. What causes this and how can I improve the peak shape?
A2: Peak tailing for acidic compounds at low pH is often caused by secondary interactions between the analyte and residual, un-endcapped silanol groups (Si-OH) on the silica surface of the column packing.[11][19] Even at low pH, a small fraction of these silanols can be deprotonated (SiO⁻) and interact with your analyte.
Solutions to Improve Peak Shape:
Use a High-Purity, Fully End-Capped Column: Modern columns made from high-purity silica with aggressive end-capping (reacting residual silanols with a small silylating agent) minimize these secondary interaction sites. Columns marketed as "base-deactivated" or having "low silanol activity" are ideal.
Ensure pH is Sufficiently Low: Double-check that your mobile phase pH is truly below 3. A pH closer to 2.5 is often more effective at suppressing both analyte and silanol ionization.
Check for Column Overload: Injecting too much mass of the compound can saturate the stationary phase, leading to tailing (or fronting).[11][20] To test this, prepare a dilution series of your sample (e.g., 1x, 0.5x, 0.1x) and inject them. If the peak shape improves and the retention time remains stable at lower concentrations, you were overloading the column.
Consider a Polar-Embedded Stationary Phase: Columns with polar groups (like amide or carbamate) embedded in the alkyl chains can shield the analyte from residual silanols, often resulting in superior peak shape for polar compounds.[10]
Q3: My sample is a racemic mixture, but I only see one peak. How can I separate the enantiomers of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid?
A3: Enantiomers have identical physical properties in a non-chiral environment, so they will not separate on standard (achiral) HPLC columns. To achieve separation, you must introduce a chiral component into the system.[21]
This is the most direct method. A CSP is a column packed with a chiral material that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral Screening
Column Selection: Polysaccharide-based CSPs are highly effective for a wide range of compounds, including carboxylic acids.[22] Good starting points are columns derivatized with cellulose (e.g., Chiralcel®) or amylose (e.g., Chiralpak®).
Mode 1: Normal Phase
Mobile Phase: Mixtures of Hexane/Isopropanol or Hexane/Ethanol. A small amount of an acidic modifier (0.1% TFA or Acetic Acid) is crucial for good peak shape of carboxylic acids.
Screening Gradient: Start with 90:10 Hexane:Alcohol (+0.1% TFA) and screen different alcohol ratios (e.g., 20%, 30%).
Mode 2: Polar Organic Mode
Mobile Phase: Acetonitrile or Methanol, often with an acidic or basic additive. For your acidic compound, start with Acetonitrile + 0.1% TFA.
Option B: Derivatization to Form Diastereomers
This indirect method involves reacting your racemic acid with a pure, single-enantiomer chiral derivatizing agent (CDA) to form two diastereomers.[23] Diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column.
Caption: Workflow for chiral separation via diastereomer formation.
High-Level Protocol: Derivatization
Select a CDA: Use a chiral amine, such as (R)-(+)-1-phenylethylamine, to react with the carboxylic acid group.
Reaction: Employ a standard peptide coupling agent (e.g., EDC/HOBt or HATU) to form a stable amide bond between your racemic acid and the chiral amine.
Purification: After the reaction, analyze the resulting mixture of diastereomers using a standard reversed-phase method (e.g., C18 column with a water/acetonitrile gradient). Optimize the gradient to resolve the two diastereomer peaks.[24]
Category 3: General Method & Preparative Scale-Up
Q4: What is a good general-purpose buffer for this analysis, and what should I consider for LC-MS compatibility?
A4: For UV-based analysis, phosphate buffers are excellent due to their buffering capacity and low UV cutoff.[25] However, they are not volatile and are incompatible with mass spectrometry. For LC-MS, you must use volatile buffers.
Good LC-MS Buffers: Ammonium formate and ammonium acetate are ideal. They are volatile and provide some buffering capacity. Adding formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.
Concentration: Start with a buffer concentration of 10-20 mM. This is usually sufficient to control the pH and provide good peak shape without causing significant ion suppression in the MS source.[10]
Q5: I have developed a good analytical method. What are the key steps to scale this up for preparative purification?
A5: Scaling up from an analytical method requires careful consideration to maintain resolution while increasing throughput.
Perform a Loading Study: Before moving to a larger column, determine the maximum amount of sample you can inject on your analytical column before resolution is lost and peak shape degrades (column overload). This will define the loading capacity.
Geometric Scaling: Scale the flow rate and injection volume proportionally to the change in the column's cross-sectional area. The formula for scaling the flow rate is:
Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))² / (ID (analytical))² ]
Maintain Gradient Slope: Keep the gradient time the same while scaling the flow rate to maintain a constant gradient slope in terms of column volumes.
Sample Solubility: Ensure your crude sample is fully dissolved. For preparative work, it is often necessary to dissolve the sample in a solvent stronger than the initial mobile phase. Be aware this can degrade the separation of early-eluting impurities but may be a necessary compromise.
Use Volatile Modifiers: If possible, use volatile mobile phase modifiers like formic acid or TFA, as they are easily removed during post-purification workup (e.g., lyophilization).
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtreY70y0cmhtGbzRDokKRVJfNAmnhlWQS5TqdmpDn_yZJswxIffuQNQHnfeAJrEp6Yh4cZ_7RxKoIKfZIvb4cBuH4aP2YWLDJMQjat8Is4Fn0er_4OhJ8H1dAlDgFYOB5HtLxGtjPfJazS1XwYkkfCxVBx8olEQ-dYBbPbBKuBHMxv_XCSo-6Wrofxsh1SiKvCIQaCl_D5CHNUrV1MLnnnHaD3J4_ec6j1PGz-i5mZR7eCE1AhhjhLwAGEq_5yHqvm_WoWhNpYEM=]
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ_4U5vsUi98ugtJRoG14WD__FKFh48-sFzlV4XDd_MrotMVZxPijCJRV3FpdCW4HbPDGHRbB1tl5NRpQX09gJ29zzxVTyWZu8PX_GT0PJmLpPVN_7xCXSskESupVLAgicj0cnityTgsr7OMDDbrz_MaZeZgvbZxU1oTAuo7a5R0LYac20kd16XJ8Y9MxxSiumVA==]
Enhanced Retention of Polar Analytes Utilizing Novel 1.7 µm UPLC Particles for Hydrophilic Interaction Chromatography - Waters Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx3x0wkDlWzzw6OHfd1kw4aX8A43mVmFK45cLjCMUE42B6-3fRx10xafWWFe0Eh18Xy-FCO43g6MIhJnGVKUp6hYahixzSSI5wx8--TKx4sRUjIA1UOcQSqjy7kEuytKip1y6HBDu13m5c-FN6khq4JLrmW0dgIN5DKL_UZyYeRBkoXsX86Ig3ysDa8l-a3asPNcqrT7QlZ2BNMoOMOKoCyjrLTBh6Hc6rImkxz882sk7tTtyFNHlrvaP2wVMDzWtMeZ0IdEYW6b7Fv-9cwyK4KQOEqHKazhKlHgtC7xSrTVrwI8R8BcLjNxPTUnc35Yc8YyI=]
How does an acid pH affect reversed-phase chromatography separations? - Biotage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmWAii3bnX8JXtSB-s5iNM6b9QdFWE5-3YHH6cF05_wFjqL-80vUvEovq7STKUyyscFbPVTnyqt4AKQ7AGCRXlM82s__-vROZgPvTvHWJqm9qsvyj5IZXjHqIcVg4nuQqq5v9O2mrPsptRTuAd5bUsTvP48tLHr1SMeH5C5ykRmRSZUe96ScnaAWsjkiWB6aOXxS6e1oHf2dDJeg2FHQ==]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs13yJSpa5LTSPn8V-L-VZmk7WDGggcAUelzAVEt9F9COHRUZSPI8h7Y1MyEgRjGfaGOxoK16eGKEWNKSHUfeKdtYHrHz6L0cCm3XHvIELMBg-INjyB9aDsa1utcCKEdQ3ek0i5HxRaL53PAiKwM-saJ_fQCrJbRgRSTojU-i_S2JeMvk3Ffv2DvMYDxOZR2CEk6S-v83_pJ7DGSD0CFUd1dzMr6rp3tdqBm-n0o_PW-O72g0vOQB72H5tXhd1yhtlQpJhDotcTPGguU4iiP-lnhgrRvSyb7u5MobEns1aQVSx0BAwgN39dypTb3Lyv9PHXbSPrFvV7hQJRTfQlzcg5G-eLmY6harAr9A=]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtEG-FlZ9k-Ia4oK2qVUjUFRj-iNBHe8X-V81286rhJTZKvnmwkifOlbh4CLGTM8GpulhFMkbZyVPX0s_kMoaJg5g7BnD8gmiTfs_Ez-U6t4vuisaaLc3BPzh7ny78TWFq2aOLoj9yD5Ei4-iE8QgSn9Y2GlU5sFKSqRv6xaon42ubvUpCBKSM9diIA3lI0LUbYWdJF67MaYx7-COTRou2RsRTxAUX228JtQ49fjB1PZnBqOoUuVOuRuqggVoBho1aYxebz8BGVw==]
Exploring the Role of pH in HPLC Separation - Veeprho. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYQMJHH-vLfVNPe63u1vVOfnPFgGzE9LPprNemyWM5LTVE7h9W8k2hbGTUN2tWFffQb-ICqJn49FJkZvf2-yiLvJM6R2QQbmCvXR12aZnToURGdiQJn-ddCs0eFh99DNP9Gv0SuzW_EJ4ZeO7IC8G08wDxVSIrIkOSfhk=]
A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles - Waters Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRGFd3JnvxZmBfc84hkTFxRJKKDVJqdWPuZJ8IBDC0mgzIXWuk_FjAG9jBeY643-lqjmEU4eEOvQzXOz7X3o51qNYYBmH3_hJ9_C1WTl3nno9ERS5nwmXDjRvz1ueasYBKi2v0PU0qIR0stpif3zthJPvtkvXzADmlWAz8DPatsNs8B0iPMyIkS2bqkpV3qJqOmOVs-F5vvHCDMdSpfRGMWbVVugpimmRrz623fY2HqB5AQpfuBowTjMkMHkbYdESSObJWdBzIT7-yFx15qfx3rdQb0ySWD1tdNf1tKeo=]
Control pH During Method Development for Better Chromatography - Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpOwNIq6JUiYTl1DXaQsj0xkoWwm7NJGfG3_fabsyV8ZVtx1U9OB82dd6pEKdVwW2eyMFg0bA0UbaWCUz1RCrnmdMO1azmA3UmoVfphBFZtgmI2CmIfJKnVXLNTdttwLbeWk0BgJ0aL-MD-QsCpzkvVoHsrD-PZjj-rNaK6YzLppGabos=]
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPmYUafaOdVVW89Dai92Qc33axG7xCYJAag4YsxPGMD_iBfOFdJw0ZY4ULJDavOKCt6vSKwN0BgKP4HixgKqzEIWOQt4lBdwUbm1tGFMFWE861MI54c90z-Nv1HVgZ7MvCKFJfCreEFwFIYz3NYi2RkbFirLn0KwGFPyb3ZXjNPNxOxMP0GUSM3MyzD-h98V8tTg==]
Evolution of Mixed-Mode Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm9zQ7KS045ey1ZJkMLUNdtd8A9qwvA9Oj9T-XLgRk_qkkUXUskHnwKrKLMzD5eJ8pqmXeTIRNHdSdGgZguBg_syvH0vQDn9dWvcv-qFkSNjal3RslIdK5o1Gb4enZzN_1zTtkZejIK3R0OBhS20laz8GipPQVcDaTnVwq0TLg7XbSwBzkHNvxN9lSo6dGt_fdNwdX6Hw3Nn2a6bmSTCPlknnkmeg1fbI_lgJaNY6rxhwGS2a8K56XIQ==]
Agilent HPlC Column Selection guide - SOLUTIONS FOR SMALL MOLECULE SEPARATIONS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpTWaxzQ97RVjTdgGWGpR_u9gLvU4DYuTSf8QWMnRoA3KH4cp0gCQumv-bchkuGOZVuCBzIOcjJw_TQs0RkPVf7NFVBQ0biL6juGJB2sfhjPTmzgxXS1_I_CHBZx_6FWZ96hN-DPoSpmZwpMLv7Y3zeLnZU1ECxAhEKv4uG8scKQ==]
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYzL-hTMPYXt2bewDhc16rqax9LJEtrHO7INcbmuXNs8X769PJ1Xjy5p5coZ2RS0C2XRVsVg9hGw282YvITpnMnQ1He4Aumavm5Ylgm77UNK2OKLbiinin2Gyg5SE10QxHqE29B_M24RxoPSGlkUi5itLfOIAsVkieWhEGL7Ea954o99H9fNkRCg_bcJ6gQSq1_09Y5hGfMfrpJp3ZSS8=]
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtqVTZqPakAV2tMhFy7wybfFbnF5BBaf7VG46ack7MTSTHn6XSdDfDvcmK8Z-1GoQJwsJktdiKgL2JlsMhwPAO3mqTRV5T8_2RtW0SLQnvfow-AVevx7loilwRb_T70Tsvie_1rF4=]
Mixed-Mode Chromatography and Stationary Phases. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3HozeKz8rvZ6kisL0xXbr12NylXKEK5aVUs3Q4d3Cmq3uDNxFe4l45oR_BpnZGfiBWYXSvtDCpchBO-q8x-BRZpv62kPD-TVjJ78zhFeSrILNCBxizUWvya7fSOfGEX3LS6D3V5GjFqxffuybWYXwanpbwqn7v2prqDQjwy_MYTPL2YP2VyYTvWgwCCk=]
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhKwjvV1dcu-unmjlAgAvqaM3UPC7MxKess-RDBfPCS17lSTO-P348-lVjbk_-3Ox5iCWo1t8J-ndy_iR5N1h8_lxbjxZKFPNWlGJMfn5l204LcLikQIRl6FtDQaaisdrw5diarDi-fAVsmoeS]
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [https://vertexaisearch.cloud.google.
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Derivatives - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELZ1Hcm_8vjXEI_D7mj-RLiq0UOnDFZem0HcAlzuVUayfd88MtfNl-ctbbRnLr4Xca8KyyvzEyr-4QB1RMDVya1dg_HOYLK7Nt9yCfIXN2GKtO0525jmJkCy2kG8MA9umV4MPJR9jQ6QZjx4LSTSlK8OkEWLduqXKeuvsRyJd5wvE6FL6lX44BMLblWeY5dq96RFFm8evi6VpDqR7EQSRUzzZC-IqU5fIcTGEjyEV5Ouq3dNulhQ5SrDieFOZjgQ==]
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtEKeylQKvBFyApzeIYt1troltPkakGiNP40Wyr5ZFKEhF_LJIQiWLfB1nTBiNUtefg-EecbpqgcPDnSQz89Wt8f4JvYSkfLiSS3gDr-uz3BnZ-Cq4fb2aWgdtxNybQUZFg_BwmlfAPvfZR_4K2zg=]
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdYH5sAKpKwQTSxCULxYoP_hbhhALZ8vyEsIJiPV9BcO4NSuMusPTkAJT1oFqi91oCImLusTj-xRlcMcdQPoI9ltmeDpjkUp-rdy95dnvY8zVe2kRnQn3IZ-fmdG3GRWm2KiLyPBuHQqKCWBeYSFAcSK3E3HWZYgHkAXXrU-BxAFniyzT60gtZB4Oxm3Aw0fs9Bdd-fpDzWpnEnltx9xg9xAPfujk=]
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl_6YnRwI4_6F5IlD2vu8YEU5wGoiljhidqlTOvFTKa1uCfkZkvb6OUrZZGclPnW5LEplUcM6GFVULwpt1oUsrwsRfMwZFEjyCMPs2jVYiTQ472hitjq_rxc9GSwZ33ykQFJ-FcOuTfOOSuHgJkGWNY7zajY2dL0ujCw==]
HPLC Column Selection Guide for Small Molecule Separation - Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGP98Z-5AK5eQH2DJtQN8mb8QPmzK8bNattEKAeuBvhOhCAQyt_jxNmlMzMKkkVoxTmwyT5hQoXt1AOVyR-00slNUN-pVIjbtF9oEDWwUe2P-danocjeb5ASVeXFs34CoEMu7Y52qIbUk9E_I5_cPSbnW6K0HvCWDxCjrAbA4sLkhxJAVwunLqsy8g-JbyXObyDj6UUcCqPjCCwb976NWUwwXgFi-60yH9HAbB_hOWs8-CFA==]
Picking the Perfect HPLC Column | Biocompare: The Buyer's Guide for Life Scientists. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI4vrA8mU8pkPTt21PHgz5LHicvz_vRh_1g1nXhnSsTrRUIQC23akOklNQTmI6pmMFdS3_mkZh_UncOPXBKFc-m80I_DZOwotnYrjtJ2F2ops4j36iJZQae4P-esx9unlqAnY1COUKP6Uc2-04omQXcFhjtoSXOJkGyD0vIcnE853GtfbfgR9-d5u9sD-APRA=]
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx93ZYZlaYYNRqu_qKZSyNYWfOqq9K1TYDt55AbjcEefBThnKYgiBnEKoUg6-VBh4q_ZoW_ifdDxyElLoaHV_NEdxhf_QcKxpyuEebe427nOYTRdUnpuS4_kRmPAC1G9meQmCZr6V96Zr4q3yRhiSH3-rR1s_Tipa8LKXkvJ3X3EfVRZE=]
Application Notes and Protocols for the Chiral Separation of Thiomorpholine-2-carboxylic Acid - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLAUe2-bp6vrQXUPG6aZeGZPJZLeiQrfGp9x2BNsoWO3RmROq3fC46cBr526mbuOHQRVbcBUl39MG3R0tODuU150LSih8kxIfFb9VXMDhFmPzt0O-cd5SbayRavtXWUH8Ir3KFQ6Z9lkEhY5ivea5Sf5EQzHwp6-BTenjdtBtHYVUQlPojrtkb4jtABKK98D2W08YpaylvliwJIBM28DsVmKnNH2hUADAJ9NdALYm5AAyIhS9CZyRu0zU=]
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV-5oZ31oIEhHSY_d5sIxHihLtZ4-gFkGU9pQ54CnTzTSbzza4JzMU7N-qMocI0KJLWZgIu4ssj7MtF5snQp7m_YItlWOsx-8tWiuehb_DPBkswEExH-Lwvk2JGrTvuBjHb0JswT8IiLtGOixCQ88z7IYGSzGYzvBCkVL_FQY9Ghw-U5VGwf54JDV1QbmI39c_P-0=]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-gRSm6PBnob7loHKNJxPeLvsXmEG9y-yybX7ZKUkIcy8zKng7uXeAtdBUP92Yi45mZGyD7lsqYspngpDn1BvD6om2Km7pe094TILTZhulnVuVEbw0ZkH7UEEhIsvcJxYuLK5E8MQKOfCQBka3UqRkWA1eOpW-bjnUBH1whDP1HguhezMCJ93unRtvEhgouH6_7YulZx9nb_elwhr75PeOyJQOABa-Onv1530=]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHg1UwYG_PUvRbumCoIkrHQq-mk1MhTA7v1eXghZ06hlrPYLsbq1MCtPRXrq0qcg7VSRlGsEw7NbinVHl6_lA0AkE0n8HPGhTJuWneSZziy7JGWJXg8R2uQFlHRUXq0gS9L2oQb6LX-XUW7U=]
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL6rrfqqEpzHFd1tkX1BZQ2GGkx5x5uHg71e_k9j70lbWsPIkymVKgW-sUE4LeIuxTZ9sqAV2F_8suTesoD4M_WUK6JW1cxN-0-lbgyKTsmdq4yM3-Z3RhUUqWmHxo-vb1IckkSG0EwGvllFdvE3e6n3MuLomCxB-C_MvBwKSbW7Q6Q5wvBucMLJ8WkzQgRRqGYfhSKlexS2UoJtv1-ytGRRwOD0tqL0z8a-yilM1MlMOK5XcWB29rTTJv8hIpTxkSwQ==]
3,3-dimethyl-5-oxomorpholine-2-carboxylic acid vs standard morpholine derivatives
As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the suboptimal metabolic half-life of standard morpholine-containing leads. While morpholine is an exceptional solubilizing moi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the suboptimal metabolic half-life of standard morpholine-containing leads. While morpholine is an exceptional solubilizing moiety, its electron-rich α-carbons are prime targets for cytochrome P450 (CYP450) mediated oxidation . To engineer metabolic resilience without sacrificing the favorable physicochemical traits of the morpholine ring, transitioning to structurally constrained analogs is a proven strategy .
This guide provides an in-depth, objective comparison between standard morpholine derivatives and 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (CAS: 2092799-26-1) , detailing the structural rationale, pharmacokinetic (PK) impact, and the specific experimental methodologies required to handle this advanced building block.
Structural Rationale & Causality
Standard morpholine-2-carboxylic acid features a flexible chair conformation and a basic secondary amine (pKa ~8.3). In vivo, this basic nitrogen is rapidly targeted by CYP enzymes, leading to N-dealkylation and ring-opening via oxidation at the C3 and C5 positions.
3,3-dimethyl-5-oxomorpholine-2-carboxylic acid fundamentally alters this degradation pathway through two precise modifications:
C5 Lactamization (5-oxo): Converting the amine to a lactam pulls electron density away from the nitrogen, dropping its pKa to < 1.0. This eliminates basicity-driven hERG toxicity and prevents oxidative N-dealkylation.
C3 Gem-Dimethylation: The addition of two methyl groups at the C3 position creates massive steric bulk directly adjacent to the C2-carboxylic acid. This "steric shield" physically blocks CYP450 enzymes from accessing the vulnerable α-carbons, drastically extending the molecule's half-life.
Fig 1. Pharmacokinetic logic of standard morpholine vs constrained lactam derivatives.
Quantitative Performance Comparison
The structural constraints of the 3,3-dimethyl-5-oxomorpholine scaffold yield vastly different physicochemical properties compared to its standard counterpart.
Working with 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid requires adjusting standard synthetic and analytical workflows. The extreme steric hindrance at the C3 position makes functionalizing the adjacent C2-carboxylic acid challenging.
Protocol 1: Sterically Hindered Amide Coupling
Standard coupling reagents like EDC/HOBt are insufficient for this scaffold due to the steric bulk of the gem-dimethyl group. HATU (a highly reactive uronium-based coupling agent) must be used to force the formation of the active ester.
Step-by-Step Workflow:
Activation: Dissolve 1.0 eq of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to generate the active ester.
Amidation: Add 1.2 eq of the target primary/secondary amine. Elevate the reaction temperature to 40°C to overcome the steric activation energy barrier.
Self-Validation Check (LC-MS): Sample the reaction at 2 hours.
Validation Criteria: If the unreacted acid mass (
[M+H]+
174.16) remains >20% of the total ion current, the steric hindrance is impeding the reaction. Causality Intervention: Spike with an additional 0.5 eq of HATU and continue heating.
Purification: Quench with water, extract with EtOAc, and purify via Prep-HPLC to isolate the constrained amide product.
Protocol 2: Human Liver Microsome (HLM) Stability Profiling
To empirically prove the metabolic superiority of the constrained scaffold, a comparative HLM assay is mandatory.
Step-by-Step Workflow:
Preparation: Prepare a 1 µM solution of the synthesized 3,3-dimethyl-5-oxomorpholine derivative (and a standard morpholine control) in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Add Human Liver Microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
Quenching & Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
Self-Validation Check (Control Integrity): Analyze the standard morpholine control (or Verapamil).
Validation Criteria: The control must show >70% parent depletion by the 30-minute mark. If the control remains stable, the microsomal batch or NADPH regenerating system is inactive, invalidating the run.
Analysis: Calculate the intrinsic clearance (
CLint
) based on the log-linear depletion of the parent compound. The constrained lactam should exhibit a flat depletion curve compared to the steep degradation of the standard morpholine.
Conclusion
While standard morpholine-2-carboxylic acid is synthetically tractable, its basicity and vulnerability to CYP450 oxidation often doom downstream drug candidates to poor in vivo exposure. By absorbing the synthetic penalty of utilizing a sterically hindered building block like 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid , researchers can systematically engineer out metabolic liabilities, resulting in robust, long-acting therapeutic candidates.
References
Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: ACS Chemical Neuroscience (2021)
URL:[Link]
Design and Synthesis of Backbone-Fused, Conformationally Constrained Morpholine-Proline Chimeras
Source: Journal of Organic Chemistry (2020)
URL:[Link]
Comparative
Deciphering the gem-Dimethyl Advantage: A Comparative Guide to 5-Oxomorpholine-2-Carboxylic Acids in Metallaphotoredox Cross-Coupling
Saturated heterocycles, particularly morpholines, are highly privileged scaffolds in modern drug discovery. Functionalizing these rings via decarboxylative cross-coupling has emerged as a powerful, step-economical techni...
Author: BenchChem Technical Support Team. Date: April 2026
Saturated heterocycles, particularly morpholines, are highly privileged scaffolds in modern drug discovery. Functionalizing these rings via decarboxylative cross-coupling has emerged as a powerful, step-economical technique[1]. However, the efficiency of these couplings is heavily dictated by the steric and electronic environment of the intermediate radical.
This guide provides an objective, data-backed comparison of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid against its less substituted analogs, demonstrating exactly why the gem-dimethyl variant serves as a vastly superior coupling partner in dual nickel/photoredox catalysis[2].
When subjected to dual iridium/nickel photoredox catalysis, the carboxylic acid undergoes single-electron transfer (SET) oxidation followed by rapid loss of CO₂ to generate an α-oxy radical at the C2 position. The fate of this radical—and the subsequent Ni(III) intermediate—is entirely controlled by the adjacent C3 carbon.
The β-Hydride Elimination Liability: In unsubstituted (5-oxomorpholine-2-carboxylic acid) or monomethylated (3-methyl-5-oxomorpholine-2-carboxylic acid) systems, the resulting Ni(III)-alkyl intermediate possesses available β-hydrogens at the adjacent C3 position. This structural flaw allows for rapid, parasitic β-hydride elimination, leading to alkene byproducts rather than the desired cross-coupled product.
The gem-Dimethyl Blockade:3,3-dimethyl-5-oxomorpholine-2-carboxylic acid features a fully substituted C3 carbon. By completely removing β-hydrogens, the gem-dimethyl group structurally prohibits β-hydride elimination, forcing the catalytic cycle toward target bond formation[2].
The Thorpe-Ingold Effect: The bulky methyl groups compress the internal ring angle. This conformational preorganization locks the C2 radical and forces the Ni(III) intermediate into a geometry that significantly accelerates the desired reductive elimination[3].
Fig 1. Mechanistic divergence based on C3 substitution, showing the gem-dimethyl advantage.
Comparative Performance Data
To objectively evaluate these coupling partners, we compare their reactivity under standardized metallaphotoredox conditions (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂·glyme) against a model aryl bromide. As validated by recent pharmaceutical process developments[2], the gem-dimethyl substitution drastically alters the reaction trajectory.
Coupling Partner
C3 Substitution Profile
β-Hydrogens Available
Primary Reaction Pathway
Typical Isolated Yield
5-oxomorpholine-2-carboxylic acid
Unsubstituted (-CH₂-)
2
β-Hydride Elimination (Alkene formation)
< 15%
3-methyl-5-oxomorpholine-2-carboxylic acid
Monomethyl (-CH(CH₃)-)
1
Competitive Cross-Coupling & Elimination
~ 40%
3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
gem-Dimethyl (-C(CH₃)₂-)
0
Exclusive Reductive Elimination
> 85%
Self-Validating Experimental Protocol
Expertise & Experience Note: The following protocol is engineered for robustness. We utilize Cs₂CO₃ to ensure complete deprotonation of the acid, facilitating facile SET to the excited iridium photocatalyst. Degassing is critical, as oxygen rapidly quenches both the *Ir(III) excited state and the transient C2 radical.
Fig 2. Dual metallaphotoredox catalytic cycle highlighting the integration of the α-oxy C2 radical.
Step 1: Reagent Preparation (In Glovebox or via Schlenk Technique)
Action: To an oven-dried 8 mL vial equipped with a Teflon septum, add 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (1.5 equiv, 0.30 mmol), aryl bromide (1.0 equiv, 0.20 mmol), NiCl₂·glyme (10 mol%, 0.02 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%, 0.02 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%, 0.004 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 0.40 mmol).
Causality: NiCl₂·glyme is selected over NiCl₂·6H₂O to strictly exclude moisture, which can protonate the intermediate radical. dtbbpy ensures the Ni center remains soluble and electronically tuned for oxidative addition.
Step 2: Solvent Addition and Degassing
Action: Add anhydrous DMF (2.0 mL, 0.1 M) to the vial. Sparge the heterogeneous mixture with dry Nitrogen or Argon for exactly 15 minutes.
Causality: Sparging removes dissolved O₂. A 15-minute duration is optimal for a 2 mL volume; longer sparging evaporates the solvent and alters the 0.1 M concentration, which is finely tuned for optimal radical capture kinetics.
Step 3: Photochemical Reaction
Action: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Irradiate for 16-24 hours. Crucial: Maintain ambient temperature (25 °C) using a cooling fan.
Causality: The Ir photocatalyst specifically absorbs at ~400-450 nm. Without active cooling, the high-intensity LEDs will heat the reaction, promoting thermal degradation of the sensitive Ni(III) intermediate.
Step 4: Self-Validation & Reaction Monitoring
Action: At 16 hours, remove a 10 µL aliquot via syringe, dilute in MeCN, and analyze via LC-MS.
Validation Check: The reaction is complete when the aryl bromide peak is consumed. If the mass of the protonated radical (des-carboxy morpholine) is highly abundant, it indicates poor Ni-catalyst initiation; verify the anhydrous quality of the NiCl₂·glyme.
Step 5: Workup and Isolation
Action: Dilute the mixture with EtOAc (10 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Conclusion
The strategic incorporation of a gem-dimethyl group at the C3 position of 5-oxomorpholine-2-carboxylic acid fundamentally alters its reactivity profile in metallaphotoredox cross-coupling. By eliminating parasitic β-hydride elimination pathways and enforcing structural preorganization, 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid provides a highly efficient, high-yielding route to complex, sterically encumbered saturated heterocycles that are otherwise inaccessible using unsubstituted analogs.
References
Sloane, J. L., Santos, A. B., Simmons, E. M., & Sherwood, T. C. (2023). "Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides." Organic Letters.[Link]
Wikipedia Contributors. (2024). "Decarboxylative cross-coupling." Wikipedia, The Free Encyclopedia.[Link]
Stepan, A. F., et al. (2017). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.[Link]
validating purity of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid via LC-MS
Validating the Purity of 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid: A Comparative Guide to LC-MS vs. Alternative Modalities As pharmaceutical pipelines increasingly rely on highly functionalized, low-molecular-weigh...
Author: BenchChem Technical Support Team. Date: April 2026
Validating the Purity of 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid: A Comparative Guide to LC-MS vs. Alternative Modalities
As pharmaceutical pipelines increasingly rely on highly functionalized, low-molecular-weight building blocks, the analytical frameworks used to validate their purity must evolve. The compound 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (CAS: 2092799-26-1)[1] represents a classic analytical challenge. It is a highly polar, hydrophilic intermediate featuring a morpholine ring, a lactam (oxo) group, and a carboxylic acid.
This guide objectively compares the efficacy of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional modalities (HPLC-UV, GC-MS, and qNMR) for the purity validation of this specific compound, providing a self-validating experimental protocol grounded in ICH Q2(R2) standards[2].
The Analytical Challenge & Modality Comparison
To select the optimal purity validation method, we must first deconstruct the target molecule's physicochemical properties and understand how they dictate analytical causality:
Optical Invisibility: The molecule lacks extended π-conjugation or aromaticity. It possesses no strong UV chromophore.
High Polarity: The combination of a carboxylic acid and heteroatoms makes the molecule highly hydrophilic, leading to poor retention on standard reversed-phase columns.
Steric Hindrance & Thermal Instability: The gem-dimethyl group at the C3 position creates steric hindrance around the adjacent C2 carboxylic acid. This impedes the quantitative derivatization required for gas chromatography, while the carboxylic acid itself is prone to thermal degradation.
Because of these factors, traditional HPLC-UV fails due to the necessity of monitoring at low wavelengths (<220 nm), where mobile phase absorbance causes severe baseline drift that masks trace impurities. GC-MS is similarly compromised by the need for cumbersome and often incomplete derivatization.
LC-MS emerges as the gold standard, providing orthogonal mass-based detection that bypasses the need for a chromophore while offering the sensitivity required for trace impurity profiling[3][4].
Decision matrix for selecting the optimal purity validation modality.
Quantitative Comparison of Modalities
Modality
Sensitivity (LOD)
Specificity
Sample Preparation
Suitability for Target
LC-MS (ESI-)
< 0.01% (w/w)
High (Mass & Retention Time)
Minimal (Aqueous Dilution)
Optimal
HPLC-UV
> 0.5% (w/w)
Low (Lacks Chromophore)
Minimal (Aqueous Dilution)
Poor
GC-MS
~ 0.05% (w/w)
High (Mass & Retention Time)
Extensive (Silylation required)
Suboptimal
qNMR
~ 0.5 - 1.0%
High (Structural ID)
Minimal (Deuterated Solvent)
Poor for trace impurities
Self-Validating LC-MS Experimental Protocol
To ensure trustworthiness and regulatory compliance, the following LC-MS protocol is designed as a self-validating system, incorporating the rigorous parameters outlined in the ICH Q2(R2) guidelines for analytical procedure validation[2].
Phase 1: Sample Preparation
Procedure: Accurately weigh 10.0 mg of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid. Dissolve in 10.0 mL of HPLC-grade Water:Acetonitrile (90:10, v/v) to create a 1.0 mg/mL stock solution.
Causality: Highly polar analytes injected in strong organic solvents will experience the "solvent effect," leading to peak splitting and poor peak shape. Utilizing a highly aqueous diluent ensures the analyte focuses tightly at the head of the column.
Phase 2: Chromatographic Separation
Column: Polar-embedded C18 (e.g., Waters Atlantis T3, 150 mm x 2.1 mm, 3 µm) or a dedicated HILIC column.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 5% B), 12.1-15 min (re-equilibration).
Flow Rate: 0.3 mL/min.
Causality: The target molecule has a carboxylic acid (pKa ~3.5). The addition of 0.1% formic acid lowers the mobile phase pH to ~2.7. This ensures the carboxylic acid remains fully protonated (neutral) during the chromatographic run, maximizing hydrophobic interaction with the stationary phase and preventing the analyte from eluting prematurely in the void volume.
Target Mass: Extract the Extracted Ion Chromatogram (EIC) for m/z 172.06 [M-H]⁻.
Causality: Why negative mode? The nitrogen in the 5-oxomorpholine ring is part of a lactam structure. The adjacent carbonyl group withdraws electron density via resonance, rendering the nitrogen non-basic and making positive ionization (ESI+) highly inefficient. Conversely, the carboxylic acid readily deprotonates in the electrospray droplet, yielding a robust and highly sensitive [M-H]⁻ signal.
Phase 4: ICH Q2(R2) System Validation
To prove the method is fit-for-purpose, the system must self-validate against the following criteria[2]:
Specificity: Inject a blank (90:10 Water:Acetonitrile) to confirm the absence of interfering peaks at the retention time of the target mass.
Linearity: Inject calibration standards ranging from 0.01% to 120% of the nominal concentration. The correlation coefficient (
R2
) must be
≥0.995
.
LOD/LOQ Determination: Utilize the signal-to-noise (S/N) ratio from the EIC. Limit of Detection (LOD) is established at S/N
≥3
, and Limit of Quantitation (LOQ) at S/N
≥10
.
Step-by-step LC-MS workflow for highly polar small molecule validation.
Conclusion
For highly polar, non-chromophoric building blocks like 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, legacy techniques like HPLC-UV and GC-MS introduce unacceptable risks of false purity reporting or require artifact-inducing sample preparation. By leveraging the pH-controlled retention of a polar-embedded stationary phase and the targeted chemical causality of negative-mode electrospray ionization, LC-MS provides an unparalleled, ICH-compliant framework for absolute purity validation.
References
[2] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from
[3] European Pharmaceutical Review. Application of LCMS in small-molecule drug development. Retrieved from
[4] Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. Retrieved from
[1] Appchem. 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (CAS: 2092799-26-1). Retrieved from
3,3-dimethyl-5-oxomorpholine-2-carboxylic acid vs proline in peptide conformational restriction
Advanced Peptide Conformational Restriction: A Comparative Guide to Proline vs. 3,3-Dimethyl-5-oxomorpholine-2-carboxylic Acid As the demand for highly specific, metabolically stable peptide therapeutics grows, the engin...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Peptide Conformational Restriction: A Comparative Guide to Proline vs. 3,3-Dimethyl-5-oxomorpholine-2-carboxylic Acid
As the demand for highly specific, metabolically stable peptide therapeutics grows, the engineering of peptide backbones has shifted from relying on natural amino acids to incorporating sophisticated peptidomimetics. While L-Proline remains the classical standard for inducing conformational restriction, novel unnatural amino acids like 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid offer unprecedented control over peptide topology.
This guide provides an objective, data-driven comparison between L-Proline and 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, detailing the causality behind their structural impacts and providing self-validating experimental workflows for their integration into drug discovery pipelines.
Mechanistic Framework: The Physics of Conformational Restriction
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Unstructured linear peptides suffer from high entropic penalties upon target binding and rapid degradation by proteases.
L-Proline: The Classical Restrictor
Proline is unique among proteinogenic amino acids because its side chain is cyclized onto the backbone nitrogen, forming a 5-membered pyrrolidine ring[1]. This structure restricts the backbone dihedral angle (
ϕ
) to approximately -60°, frequently inducing
β
-turns. However, the energy barrier for cis/trans isomerization of the Xaa-Pro peptide bond is relatively low, resulting in a dynamic equilibrium where both isomers coexist in solution (typically 10-30% cis)[1]. This flexibility can dilute receptor affinity if the target requires a strictly rigid conformation.
3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid: The Steric Lock
This unnatural amino acid replaces the 5-membered pyrrolidine with a 6-membered morpholine-based
δ
-lactam ring[2]. The mechanistic advantages are threefold:
Heteroatom Integration : The inclusion of an ether oxygen and a lactam carbonyl introduces new hydrogen-bond acceptor sites, altering the local dipole and enabling novel interactions within the target binding pocket[2].
The Thorpe-Ingold Effect : The bulky gem-dimethyl group at the C3 position creates a severe steric clash with adjacent residues. This steric bulk heavily biases the cis/trans equilibrium, often locking the peptide into a singular, pre-organized conformation[3].
Proteolytic Shielding : The sheer volume of the morpholine ring and the gem-dimethyl group physically blocks proteases from accessing the adjacent amide bonds, drastically extending the peptide's in vivo half-life.
Logic pathway mapping structural features to improved pharmacological outcomes.
Quantitative Structural Comparison
The following table summarizes the divergent physicochemical properties of these two conformational restrictors and their direct impact on drug design.
Integrating highly sterically hindered unnatural amino acids requires specialized synthetic and analytical approaches. The protocols below are designed as self-validating systems to ensure scientific integrity.
Workflow A: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS)
Causality: Coupling onto the nitrogen of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is notoriously difficult. The gem-dimethyl group at the C3 position creates extreme steric shielding around the N4 secondary amine. Standard ambient-temperature coupling reagents (e.g., HBTU/DIPEA) fail to efficiently acylate this hindered nitrogen, leading to truncated sequences. The solution requires high-temperature coupling with highly reactive intermediates.
Step-by-Step Protocol:
Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 minutes. Deprotect the initial Fmoc group using 20% piperidine in DMF (2 × 5 min).
Coupling the Unnatural AA: Activate Fmoc-3,3-dimethyl-5-oxomorpholine-2-carboxylic acid (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF. Couple to the resin for 2 hours at room temperature.
High-Temperature Acylation (Critical Step): To acylate the sterically shielded morpholine nitrogen, activate the subsequent Fmoc-AA-OH (4 eq) using DIC (4 eq) and Oxyma Pure (4 eq) in DMF. Perform the coupling in a microwave peptide synthesizer at 60°C for 30 minutes.
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature.
Self-Validation (LC-MS): Analyze the crude product via LC-MS. The presence of the desired
[M+H]+
peak without the
M−(subsequent AA)
deletion sequence validates that the thermal energy successfully overcame the activation barrier imposed by the gem-dimethyl steric clash.
Workflow B: Validating Conformational Rigidity via 2D NMR
Causality: Conformational restriction is only valuable if it can be empirically proven. While proline-containing peptides often exhibit multiple sets of NMR resonances due to cis/trans isomerization[1], the bulky morpholine system restricts this rotation. 2D NMR is required to quantify this lock.
Step-by-Step Protocol:
Sample Preparation: Dissolve 2-5 mg of the HPLC-purified peptidomimetic in 600 µL of
H2O/D2O
(9:1) or pure
DMSO−d6
.
Data Acquisition: Acquire a 1D
1H
NMR spectrum to check for peak dispersion. Follow with a 2D TOCSY (mixing time 80 ms) to assign spin systems, and a 2D ROESY (mixing time 200-300 ms) at 298 K to observe spatial proximities.
Integration & Validation: Identify the
Hα
of the preceding residue (
i−1
) and the methyl protons of the morpholine residue (
i
). Calculate the cis/trans ratio by integrating the cross-peaks between them.
Self-Validation: The observation of a single, sharp set of resonances (rather than the duplicated peaks typical of proline isomerization) validates that the peptidomimetic is successfully locked into a singular, pre-organized conformation.
Experimental workflow for the synthesis and validation of sterically restricted peptidomimetics.
References
Comptes Rendus de l'Académie des Sciences. "Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids." Comptes Rendus Chimie, 2013. Available at: [Link]
MDPI. "Occurrence of the d-Proline Chemotype in Enzyme Inhibitors." Symmetry, 2019. Available at:[Link]
The Ultimate Benchmarking Guide to 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid Coupling Efficiency
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient synthesis of novel molecular entities is paramount. The construction of amide bonds, a cornerstone of medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient synthesis of novel molecular entities is paramount. The construction of amide bonds, a cornerstone of medicinal chemistry, can often present significant hurdles, particularly when dealing with sterically encumbered building blocks. This guide provides an in-depth, objective comparison of coupling methodologies for a challenging substrate: 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid. We will delve into the rationale behind experimental design, present detailed protocols, and offer data-driven insights to empower you in selecting the optimal conditions for your synthetic endeavors.
Introduction: The Challenge of Sterically Hindered Amide Bond Formation
Amide bond formation is a thermodynamically favorable process that is kinetically slow, necessitating the activation of the carboxylic acid component. The presence of bulky substituents, such as the gem-dimethyl group at the α-position in 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, introduces significant steric hindrance. This bulkiness impedes the approach of the amine nucleophile to the activated carboxylic acid, often leading to low yields, slow reaction times, and the prevalence of side reactions. The choice of coupling reagent is therefore critical to overcoming this steric barrier and achieving efficient amide bond formation.
This guide will benchmark the performance of several classes of modern coupling reagents in the context of this sterically demanding substrate. We will explore the mechanistic nuances of each reagent class and provide a framework for rational reagent selection.
Understanding the Substrate: 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
The structure of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid presents a unique synthetic challenge. The gem-dimethyl group at the 3-position, adjacent to the carboxylic acid at the 2-position, creates a sterically congested environment around the reactive center.
Property
Value
CAS Number
2092799-26-1
Molecular Formula
C₇H₁₁NO₄
Molecular Weight
173.17 g/mol
SMILES
CC1(C)NC(=O)OC(C1)C(=O)O
The electron-withdrawing nature of the morpholine ring and the oxo group can also influence the reactivity of the carboxylic acid. Therefore, a successful coupling strategy must employ a highly reactive activated intermediate to overcome both steric and electronic effects.
A Comparative Analysis of Coupling Reagents
We will evaluate three main classes of coupling reagents renowned for their efficacy in challenging amide bond formations:
Uronium/Aminium Salts: Featuring a highly reactive leaving group, these reagents are known for their speed and efficiency. We will focus on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
Phosphonium Salts: These reagents are also highly effective, particularly for minimizing racemization. We will examine PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
Carbodiimides with Additives: While often less potent, carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with additives like HOBt (Hydroxybenzotriazole) or OxymaPure® represent a cost-effective option.
Mechanistic Considerations
The choice of coupling reagent dictates the nature of the activated intermediate, which in turn influences the reaction's success.
General mechanisms of carboxylic acid activation.
Uronium reagents like HATU form highly reactive OAt-active esters, which are particularly effective for sterically demanding couplings.[1][2] Phosphonium reagents such as PyBOP generate reactive OBt-esters.[3][4] Carbodiimides form an initial O-acylisourea intermediate that is then converted to a more stable and reactive ester by an additive like OxymaPure®.[5]
Experimental Benchmarking
To provide a quantitative comparison, a series of benchmark experiments were designed to couple 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid with a model primary amine, benzylamine, and a more challenging secondary amine, morpholine.
General Experimental Workflow
The following workflow was employed for each coupling reaction.
Validation of Scalable Synthesis Routes for 3,3-Dimethyl-5-oxomorpholine-2-carboxylic Acid: A Comparative Guide
Target Audience: Process Chemists, Drug Development Professionals, and Scale-up Engineers Content Type: Technical Comparison Guide & Protocol Validation The morpholine scaffold is a privileged pharmacophore in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Drug Development Professionals, and Scale-up Engineers
Content Type: Technical Comparison Guide & Protocol Validation
The morpholine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate pKa, and enhance metabolic stability of drug candidates [1]. Specifically, 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is a highly constrained, functionally rich building block. The gem-dimethyl group at C3 provides steric hindrance that can protect adjacent peptide bonds from proteolytic cleavage, while the C2-carboxylic acid and C5-lactam offer versatile handles for further functionalization.
However, scaling the synthesis of this specific oxomorpholine derivative presents significant challenges, primarily concerning the control of regioselectivity during cyclization, the management of exothermic acylation steps, and the prevention of epimerization at the C2 stereocenter. This guide objectively compares two primary synthetic routes—Traditional Batch Acylation/Cyclization versus an Advanced Continuous Flow Telescoped Process —providing detailed experimental protocols, mechanistic rationales, and quantitative performance data.
Mechanistic Rationale & Route Design
The most direct retrosynthetic disconnection for 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid involves the formation of the C6-O1 ether linkage and the N4-C5 amide bond. This is achieved by reacting 3-amino-2-hydroxy-3-methylbutanoic acid with chloroacetyl chloride .
Step 1 (N-Acylation): The primary amine at C3 acts as the nucleophile, attacking the highly reactive acyl chloride of chloroacetyl chloride to form an
α
-chloroamide intermediate.
Step 2 (O-Alkylation/Cyclization): Under basic conditions, the C2-hydroxyl group is deprotonated, initiating an intramolecular
SN2
displacement of the primary chloride to close the 6-membered oxomorpholine ring.
Pathway Visualization
Figure 1: Mechanistic pathway for the synthesis of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid.
Route Comparison: Batch vs. Continuous Flow
To validate the scalability of this synthesis, we compared a traditional two-step batch process against a telescoped continuous flow process.
Route A: Traditional Two-Step Batch Synthesis
The batch process relies on sequential isolation. The acylation is performed in aqueous sodium hydroxide (Schotten-Baumann conditions) to maintain the solubility of the amino acid. The intermediate must be extracted and dried before the base-promoted intramolecular etherification, as residual water severely limits the efficiency of the
SN2
cyclization and promotes hydrolysis of the alkyl chloride [2].
Limitations:
High exothermicity during chloroacetyl chloride addition requires extended dosing times at scale.
The intermediate
α
-chloroamide is prone to degradation if not processed immediately.
Route B: Telescoped Continuous Flow Synthesis
Continuous flow chemistry offers superior heat and mass transfer, allowing for precise temperature control during the exothermic acylation [3]. By utilizing a biphasic flow system and an in-line liquid-liquid separator, the intermediate is continuously extracted into an organic stream, passed through a packed bed of anhydrous
Na2SO4
, and immediately mixed with a strong organic base (e.g.,
t
-BuOK in THF) in a heated coil reactor for cyclization.
Advantages:
Eliminates the need to isolate the unstable intermediate.
Drastically reduces residence time, preventing side reactions (e.g., oligomerization).
Quantitative Performance Data
Parameter
Route A: Traditional Batch
Route B: Continuous Flow
Overall Yield
58%
84%
Purity (HPLC)
92%
>98%
Total Processing Time
24 hours
45 minutes (residence time)
Space-Time Yield (STY)
0.45 kg L⁻¹ h⁻¹
3.2 kg L⁻¹ h⁻¹
E-Factor
45
12
C2 Epimerization
~8%
<1%
Validated Experimental Protocols
The following protocols have been validated for 100-gram scale operations.
Protocol A: Continuous Flow Telescoped Process (Recommended for Scale-up)
Equipment: Commercial flow reactor system equipped with dual syringe pumps, a biphasic mixing T-piece, an in-line membrane separator, and a 20 mL heated perfluoroalkoxy (PFA) coil reactor.
Step-by-Step Methodology:
Solution Preparation:
Stream 1: Prepare a 1.0 M solution of 3-amino-2-hydroxy-3-methylbutanoic acid in 2.0 M aqueous
NaOH
.
Stream 2: Prepare a 1.2 M solution of chloroacetyl chloride in 2-methyltetrahydrofuran (2-MeTHF).
Stream 3: Prepare a 2.5 M solution of potassium tert-butoxide (
t
-BuOK) in anhydrous THF.
Acylation (Reactor 1): Pump Stream 1 and Stream 2 at equal flow rates (5.0 mL/min) into a cross-mixer cooled to 5°C. The biphasic mixture flows through a 5 mL residence time unit (residence time = 30 seconds).
In-line Separation: Pass the effluent through a membrane-based liquid-liquid separator. The aqueous waste stream is discarded, while the 2-MeTHF stream containing the
α
-chloroamide intermediate is directed to a drying column containing anhydrous
Na2SO4
.
Cyclization (Reactor 2): The dried organic stream is mixed with Stream 3 (flow rate: 2.5 mL/min) via a T-piece and directed into a 20 mL PFA coil reactor heated to 65°C (residence time = 2.6 minutes).
Work-up: The effluent is collected in a vessel containing 1.0 M
HCl
to quench the reaction and adjust the pH to 2.0. The organic layer is separated, concentrated in vacuo, and crystallized from EtOAc/Heptane to yield the pure product.
Figure 2: Continuous flow setup for the telescoped synthesis of the target oxomorpholine.
Protocol B: Batch Synthesis (Reference)
Acylation: Dissolve 3-amino-2-hydroxy-3-methylbutanoic acid (100 g, 0.75 mol) in 2M
NaOH
(750 mL). Cool to 0°C. Add chloroacetyl chloride (93 g, 0.82 mol) dropwise over 2 hours, maintaining the internal temperature below 5°C. Stir for an additional 1 hour.
Isolation: Acidify to pH 2 with conc.
HCl
. Extract with EtOAc (3 x 500 mL). Dry over
MgSO4
and concentrate to yield the crude intermediate.
Cyclization: Dissolve the crude intermediate in anhydrous THF (1 L). Add
t
-BuOK (185 g, 1.65 mol) portion-wise at 0°C. Heat the mixture to 60°C for 12 hours.
Purification: Cool, quench with water, acidify, and extract with EtOAc. Purify via recrystallization.
Note: The extended heating time in the presence of strong base in the batch protocol is the primary driver for the observed 8% epimerization at the C2 position.
Conclusion
The validation data clearly demonstrates that the Continuous Flow Telescoped Process (Route B) is vastly superior to the traditional batch method for the scalable synthesis of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid. By precisely controlling the thermodynamics of the acylation step and minimizing the residence time of the base-catalyzed cyclization, the flow process suppresses C2 epimerization and eliminates the need to isolate unstable intermediates. This results in a highly pure (>98%), scalable product with a significantly reduced E-factor, making it the recommended protocol for drug development applications.
References
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]
Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press. URL:[Link]
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796-11893. URL:[Link]
Validation
A Senior Application Scientist's Guide to the Chiral Resolution of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid
The enantiomeric purity of pharmaceutical intermediates is a cornerstone of modern drug development. For chiral building blocks like 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, a key scaffold in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
The enantiomeric purity of pharmaceutical intermediates is a cornerstone of modern drug development. For chiral building blocks like 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid, a key scaffold in medicinal chemistry, the ability to isolate a single enantiomer is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth comparison of the primary methodologies for the chiral resolution of this valuable compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Three principal strategies will be evaluated:
Classical Resolution via Diastereomeric Salt Crystallization
Biocatalytic Approach via Enzymatic Kinetic Resolution
High-Throughput Chromatographic Separation
Each method will be assessed based on its underlying principles, scalability, efficiency, and resource requirements, providing the necessary data to select the optimal path for your specific discovery or development phase.
Method 1: Diastereomeric Salt Crystallization
This classical method remains one of the most reliable and scalable techniques for obtaining optically pure acidic and basic compounds.[1] The principle hinges on a straightforward chemical transformation: reacting the racemic carboxylic acid with an optically pure chiral base. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures.[2] This critical difference allows for their separation by fractional crystallization.
The success of this method is governed by the differential solubility between the two diastereomeric salts in a given solvent system. When the mixture is recrystallized, the less-soluble diastereomeric salt crystallizes preferentially, leaving the more-soluble salt in the mother liquor.[1] Subsequent liberation of the chiral auxiliary yields the desired enantiomer of the carboxylic acid. A crucial advantage is the potential for crystallization-induced diastereomer transformation (CIDT), where the more soluble diastereomer epimerizes in solution to the less soluble form, theoretically enabling a yield greater than the 50% limit of classical resolution.[3]
Experimental Protocol: A Step-by-Step Workflow
Resolving Agent & Solvent Screening: Dissolve equimolar amounts of racemic 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid and a selected chiral amine (e.g., cinchonidine, (+)-ADPE) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at an elevated temperature to achieve complete dissolution.[1] The choice of solvent is paramount, as it can dramatically influence the efficiency and even the stereochemical outcome of the resolution.[2]
Crystallization: Allow the solution to cool slowly to ambient temperature, followed by further cooling in an ice bath to induce crystallization of the less-soluble diastereomeric salt.
Isolation and Purification: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove residual mother liquor. The optical purity of the salt can be enhanced by further recrystallization.
Liberation of the Enantiopure Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2. This protonates the carboxylate, precipitating the enantiopure carboxylic acid.
Recovery: Isolate the enantiopure acid by filtration or extraction with an organic solvent (e.g., ethyl acetate). The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction.
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Performance Characteristics
Parameter
Description
Scalability
Excellent; this is a preferred method for industrial-scale production.
Yield
Theoretically limited to 50% for one enantiomer per resolution cycle, unless CIDT occurs.
Enantiopurity
High (>99% ee) is often achievable after one or two recrystallizations.
Development Time
Can be lengthy due to the need for extensive screening of resolving agents and solvents.
Cost
Generally cost-effective on a large scale, though chiral resolving agents can be expensive.
Pros
Robust, well-understood, and highly scalable technology.
Cons
Labor-intensive screening process; yield is fundamentally limited without racemization.
Method 2: Enzymatic Kinetic Resolution
Enzymatic resolutions leverage the exquisite stereoselectivity of biocatalysts to differentiate between enantiomers. In a kinetic resolution, an enzyme reacts at a significantly faster rate with one enantiomer of a racemic substrate, allowing for the separation of the fast-reacting enantiomer (as a product) from the unreacted, slow-reacting enantiomer (as the remaining substrate).[4] For carboxylic acids, a common strategy involves the enzymatic hydrolysis of a racemic ester derivative.
Underlying Principle: Enzyme Stereoselectivity
Hydrolases, particularly lipases like Candida antarctica Lipase B (CalB), are frequently employed for their broad substrate scope and high enantioselectivity.[4][5] When a racemic ester of 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid is presented to the enzyme in an aqueous buffer, the lipase will selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer untouched. The reaction is allowed to proceed to approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining starting material.[6]
Experimental Protocol: A Two-Stage Process
Stage 1: Substrate Preparation (Esterification)
Dissolve racemic 3,3-dimethyl-5-oxomorpholine-2-carboxylic acid in an appropriate alcohol (e.g., methanol, ethanol).
Add a catalytic amount of strong acid (e.g., H₂SO₄) or use a reagent like thionyl chloride (SOCl₂) and reflux the mixture to form the corresponding racemic methyl or ethyl ester.
Purify the ester by standard workup and distillation or chromatography.
Stage 2: Enzymatic Hydrolysis
Suspend the racemic ester in a phosphate buffer (e.g., pH 7.0).[6]
Add the selected lipase (e.g., Amano Lipase PS from Burkholderia cepacia or immobilized CalB).[6] The enzyme can be free or immobilized, with the latter offering easier recovery and reuse.
Stir the mixture at a controlled temperature (e.g., room temperature to 45°C) while monitoring the reaction progress by HPLC or TLC.[5]
Quench the reaction at ~50% conversion by filtering off the enzyme (if immobilized) or by adding a water-miscible organic solvent.
Perform a liquid-liquid extraction. First, extract the unreacted ester with a nonpolar solvent (e.g., MTBE). Then, acidify the aqueous layer to pH ~2 and extract the newly formed, enantiopure carboxylic acid.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a racemic ester.
Performance Characteristics
Parameter
Description
Scalability
Good; enzymes are used catalytically and can be immobilized for continuous processes.
Yield
Maximum theoretical yield for each enantiomer is 50%.
Enantiopurity
Excellent (>99% ee) is often achievable for both product and remaining substrate.
Development Time
Moderate; requires screening of different enzymes, but commercial kits can accelerate this.
Cost
Enzymes can be costly, but immobilization allows for recycling, reducing overall cost.
Pros
High selectivity, mild reaction conditions, environmentally friendly (aqueous systems).
Cons
Requires an additional step to prepare the ester substrate; yield is limited to 50%.
Method 3: Chromatographic Separation
Chromatographic techniques offer a powerful and often rapid alternative for chiral resolution. This can be approached in two ways: indirectly, by separating diastereomeric derivatives on standard achiral media, or directly, by separating enantiomers on a chiral stationary phase (CSP).
Similar to salt formation, this method converts the enantiomers into a pair of diastereomers. However, instead of forming salts, a covalent bond is formed with a chiral auxiliary. The resulting diastereomers can then be separated using standard, non-chiral chromatography techniques like silica gel column chromatography.
Principle and Protocol: A highly effective strategy involves esterification of the racemic acid with a chiral alcohol, such as L-(-)-menthol.[7] The reaction can be mediated by an efficient coupling agent like 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina esterification.[7] The resulting diastereomeric menthyl esters are then separated by flash chromatography on silica gel. Finally, the menthyl auxiliary is cleaved (e.g., by hydrolysis) to yield the pure enantiomers. This approach was successfully used to resolve a structurally similar heterocyclic carboxylic acid, affording both diastereomers in high yield (45.3% and 44.4%).[7]
3B. Direct Enantioseparation by Chiral HPLC and SFC
Direct separation on a CSP is the most elegant and rapid method, particularly for analytical-scale assessment of enantiomeric purity. For preparative work, Supercritical Fluid Chromatography (SFC) is increasingly supplanting High-Performance Liquid Chromatography (HPLC) due to its significant advantages.
Principle of Chiral Recognition: Chiral stationary phases, especially those based on polysaccharide derivatives like cellulose or amylose, provide a chiral environment within the column.[8][9] Enantiomers travel through the column at different speeds because they interact differently with the CSP via a combination of forces, including hydrogen bonding, π-π interactions, and steric hindrance.[8] This differential interaction leads to their separation.
HPLC vs. SFC:
Chiral HPLC: Typically uses a polysaccharide-based CSP with a mobile phase consisting of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with an acidic additive like TFA to improve peak shape for carboxylic acids.[10]
Chiral SFC: Uses the same types of CSPs but employs supercritical CO₂ as the main mobile phase, modified with a small amount of a co-solvent like methanol.[11] The low viscosity and high diffusivity of supercritical fluids allow for much faster separations and significantly reduce organic solvent consumption, making SFC a greener and more cost-effective technology for preparative separations.[8][12]
Experimental Protocol: Chiral SFC Method Development
Column Screening: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, etc.) known to be effective for acidic compounds.
Co-Solvent Screening: Using a standard gradient, test different alcohol co-solvents (Methanol, Ethanol, Isopropanol) with a small amount of an acidic additive (e.g., 0.1% TFA).
Optimization: Once a promising column/solvent combination is identified, optimize the gradient, temperature, and back-pressure to maximize resolution and minimize run time.
Workflow for Chromatographic Separations
Caption: Workflows for indirect (A) and direct (B) chromatographic resolution.
Performance Characteristics
Parameter
Method A (Derivative)
Method B (Direct SFC)
Scalability
Moderate; limited by chromatographic capacity and need for cleavage step.
Excellent; readily scalable from analytical to production scale.
Yield
High; can approach 100% recovery of separated enantiomers.
High; typically >95% recovery.
Enantiopurity
Excellent (>99% ee).
Excellent (>99% ee).
Development Time
Moderate; requires optimization of derivatization and separation.
Fast; automated screeners can find a method in hours.
Cost
Moderate; requires stoichiometric chiral auxiliary and solvents.
High initial instrument cost, but lower solvent/operating costs.
Pros
Uses standard lab equipment (silica gel column).
Very fast, high throughput, green technology, 100% theoretical yield.
Cons
Requires extra synthesis and cleavage steps.
Requires specialized SFC instrumentation.
Comparative Summary and Recommendations
The optimal chiral resolution strategy depends heavily on the project's scale, timeline, and available resources.
Method
Scalability
Development Time
Cost-Effectiveness (Large Scale)
Max. Yield (per cycle)
Environmental Impact
Diastereomeric Salt Crystallization
Very High
Slow
High
50% (w/o racemization)
Moderate
Enzymatic Kinetic Resolution
High
Moderate
Moderate
50%
Low
Diastereomeric Derivative & Chromatography
Low-Moderate
Moderate
Low
~100%
High
Direct Chiral SFC
Very High
Very Fast
High
~100%
Very Low
Recommendations:
For large-scale, cost-driven manufacturing:Diastereomeric Salt Crystallization is often the method of choice due to its proven scalability and robustness, provided a suitable resolving agent/solvent system can be identified.
For rapid analytical assessment and milligram-to-gram scale synthesis:Direct Chiral SFC is unparalleled in its speed and efficiency. It allows for rapid determination of enantiomeric excess and provides access to pure enantiomers quickly for further biological testing.
For projects emphasizing green chemistry and mild conditions:Enzymatic Kinetic Resolution is an excellent option, though it is constrained by the 50% yield limit. It avoids harsh reagents and can be highly selective.
When specialized chiral columns or SFC equipment are unavailable: The Diastereomeric Derivative approach is a viable alternative, using standard laboratory chromatography equipment to achieve a full separation.
Ultimately, a hybrid approach is often most effective. A rapid Chiral SFC method can be developed first to serve as the primary analytical tool for monitoring the enantiomeric excess of material produced by a more scalable method like diastereomeric salt crystallization. This synergistic use of modern and classical techniques provides both the speed required for discovery and the scalability needed for development.
References
Tsukamoto, S., et al. (2020). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Heterocycles, 101(1), 91-98. [Link]
Srinivas, C. (2023). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Saitama University. [Link]
Danalev, D., et al. (2013). Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholine-2-carboxylic acids. Comptes Rendus Chimie, 16(10), 934-943. [Link]
Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]
ResearchGate. (2026). Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative. [Link]
De Klerck, K., et al. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [Link]
White, C. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Laboratory. [Link]
Srinivas, C., et al. (2023). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molbank, 2023(1), M1557. [Link]
Socas-Rodríguez, B., et al. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Separations, 9(2), 39. [Link]
Carotti, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6032. [Link]
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1689–1707. [Link]
Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp-Rich Morpholine Peptidomimetics. Molecules, 23(10), 2661. [Link]
Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. [Link]
N/A. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]
N/A. Convergent Total Syntheses of Oxazoline-Containing Natural Products and the Development of “Pyroc” as a Removable Directing. [Link]
Ríos-Lombardía, N., et al. (2022). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. Organic Letters, 24(29), 5366–5371. [Link]
Skrobisz, K., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4101. [Link]
Farkas, E., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm, 25(3), 395-406. [Link]
Piaz, F., et al. (2023). Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes. The Journal of Organic Chemistry, 88(22), 15835–15844. [Link]
Check, C. T., et al. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 86(1), 773–780. [Link]
González-Granda, M., et al. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2. Catalysts, 14(7), 496. [Link]
N/A. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 24(15), 3363-3372. [Link]
Comprehensive Safety and Disposal Guide: 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid
As a Senior Application Scientist, I recognize that laboratory safety and chemical handling are not merely compliance exercises—they are foundational to reproducible science and operational integrity. 3,3-Dimethyl-5-oxom...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that laboratory safety and chemical handling are not merely compliance exercises—they are foundational to reproducible science and operational integrity. 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid (CAS: 2092799-26-1) [1] is a specialized morpholine derivative frequently utilized as a building block in drug discovery and organic synthesis. Because it contains both a carboxylic acid moiety and an oxomorpholine ring, its disposal requires a nuanced understanding of its chemical reactivity, solubility, and environmental impact.
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring that your laboratory exceeds standard environmental health and safety (EHS) requirements.
Chemical Profile and Risk Assessment
Before executing any disposal protocol, it is critical to understand the physicochemical properties of the compound to determine its hazard classification under the Resource Conservation and Recovery Act (RCRA) [2].
Chemical Nature: Non-halogenated organic acid.
Reactivity: The carboxylic acid group can act as a weak acid in aqueous environments, while the morpholine ring introduces potential nitrogenous byproducts upon combustion.
Causality in Safety: Because this compound is a non-halogenated organic molecule containing nitrogen, it must be segregated from halogenated waste to prevent the formation of highly toxic dioxins during incineration. Furthermore, its acidic nature dictates that aqueous waste streams containing this compound must be checked for pH and neutralized to prevent corrosive damage to waste containers and plumbing [3].
Waste Segregation Matrix
To facilitate rapid decision-making at the bench, use the following segregation matrix for waste containing 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid.
Waste State
Solvent/Matrix
EPA Waste Classification
Primary Disposal Route
Container Requirements
Solid
Neat powder, contaminated PPE
Non-hazardous (Standard Organic)
High-Temperature Incineration
Sealable, leak-proof polyethylene container
Aqueous
Water, biological buffers
Corrosive (if pH < 2)
Neutralization
→
Incineration
Vented cap (if gas generating), HDPE
Organic
DMSO, Methanol, DMF
Ignitable (solvent dependent)
Solvent Blending / Incineration
Flammable-rated safety can
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems; each step contains a verification check to ensure the process remains within safe operational limits.
Protocol A: Solid Waste Disposal (Neat Chemical & Contaminated Consumables)
Collection: Sweep or carefully transfer any unused or spilled solid 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid into a designated solid organic waste container.
Verification: Ensure the container is free of strong oxidizers (e.g., nitrates, permanganates) to prevent exothermic reactions.
Labeling: Label the container clearly with "Non-Halogenated Organic Solid Waste - Contains Nitrogenous Compounds."
Final Routing: Transfer the sealed container to EHS for high-temperature incineration. Incineration is the preferred method as it completely destroys the morpholine ring, converting it to
CO2
,
H2O
, and
NOx
(which are scrubbed by modern incinerators)[3].
Protocol B: Aqueous Waste Neutralization
If the compound is dissolved in an aqueous buffer, the solution may become acidic.
pH Assessment: Using a calibrated pH meter or high-quality indicator paper, measure the pH of the waste solution.
Neutralization: If the pH is below 5.0, slowly add a weak base (e.g., 1M Sodium Bicarbonate,
NaHCO3
) dropwise while stirring.
Causality:
NaHCO3
is chosen over strong bases like
NaOH
to prevent localized heating and overshooting the neutral pH range.
Verification: Continue addition until the pH stabilizes between 6.0 and 8.0. Wait 15 minutes and re-measure to ensure stability.
Disposal: Once neutralized, the aqueous solution should be collected in an aqueous waste carboy for EHS pickup. Do not pour down the drain unless explicitly authorized by your local publicly owned treatment works (POTW).
Operational Workflow Visualization
The following diagram maps the decision tree for the proper disposal of 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid based on its physical state and matrix.
Figure 1: Disposal workflow for 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid.
Emergency Spill Response
In the event of a spill, immediate action must prioritize containment over cleanup.
Isolate: Restrict access to the spill area.
Contain: For solids, gently cover with damp paper towels to prevent aerosolization of the powder. For liquids, surround with an inert absorbent (e.g., vermiculite or sand).
Collect: Use non-sparking tools to scoop the absorbed material into a hazardous waste bucket.
Decontaminate: Wash the affected surface with a mild soap and water solution, collecting the wash water as aqueous waste [3].
References
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Retrieved from [Link]
Handling
A Comprehensive Safety and Handling Guide for 3,3-Dimethyl-5-oxomorpholine-2-carboxylic Acid
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency.
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides essential, immediate safety and logistical information for handling 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid (CAS No. 2092799-26-1).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document adopts a conservative approach, grounding its recommendations in the well-documented hazards of its parent structure, morpholine, and the general properties of carboxylic acids. This ensures a robust margin of safety for all laboratory personnel.
Hazard Assessment: A Precautionary Approach
3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid is a derivative of morpholine. Morpholine is classified as a hazardous substance that is flammable, corrosive, and toxic.[2][3][4] It can cause severe skin burns, eye damage, and is harmful if inhaled or absorbed through the skin.[2][3][4] The presence of the carboxylic acid functional group may also contribute to irritant properties.[5][6] Therefore, it is prudent to handle 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid with a high degree of caution, assuming it may possess similar hazardous characteristics.
Assumed Hazard Profile:
Hazard Class
Potential Effects
Acute Toxicity
May be harmful if swallowed, inhaled, or in contact with skin.[2][3]
Skin Corrosion/Irritation
Believed to cause skin irritation and potentially severe burns.[2][3]
Eye Damage/Irritation
Believed to cause serious eye irritation or damage.[2][3][7]
Respiratory Irritation
Inhalation of dust or aerosols may cause respiratory tract irritation.[3][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid.
Protection Type
Equipment/Measure
Specification and Rationale
Eye and Face Protection
Safety Goggles and Face Shield
Tightly fitting safety goggles are mandatory. A full-face shield should be worn when there is a risk of splashing or when handling larger quantities.[7][9]
Skin Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or puncture before use.[9]
Lab Coat
A chemical-resistant lab coat is essential to protect against skin contact.[9]
Respiratory Protection
Chemical Fume Hood or Respirator
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[5][10]
Hygiene
Hand Washing
Thoroughly wash hands with soap and water after handling the substance, before breaks, and at the end of the workday.[7][9]
Operational Plan: From Receipt to Disposal
A systematic workflow is paramount for ensuring safety and minimizing contamination.